4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKADPKWCIVAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495050 | |
| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32330-92-0 | |
| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine. This molecule belongs to the class of 1,3,5-triazines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as antimicrobial, antiviral, and anticancer agents. The synthetic route detailed herein is based on the well-established method of sequential nucleophilic substitution of cyanuric chloride, a versatile and readily available starting material.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles.
The general synthetic strategy involves:
-
Monosubstitution: Reaction of cyanuric chloride with one equivalent of piperidine at a low temperature to yield 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
-
Disubstitution: Subsequent reaction of the dichlorinated intermediate with an excess of ammonia at a higher temperature to replace a second chlorine atom and form the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of substituted 1,3,5-triazines.[1][2][3][4]
Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Piperidine
-
Tetrahydrofuran (THF), anhydrous
-
Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of piperidine (1 equivalent) and sodium carbonate (1.1 equivalents) in THF.
-
Add the piperidine solution dropwise to the cyanuric chloride solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride and any excess base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (from Step 1)
-
Aqueous ammonia (concentrated solution)
-
1,4-Dioxane or a similar inert solvent
-
Reflux condenser
Procedure:
-
Dissolve the crude 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1 equivalent) in 1,4-dioxane.
-
Add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acid | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, Glycine | 79.0 | 211-214 | [2] |
| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)propanoic acid | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, Alanine | 78.1 | 126-128 | [2] |
| 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid | N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid, Piperidine | 90.3 | 284-287 (dec.) | [3] |
| 2-amino-4,6-dichloro-1,3,5-triazine | Cyanuric chloride, Ammonia | High | >300 | [4] |
Logical Workflow of Synthesis
The following diagram illustrates the logical steps and decision points in the synthesis and characterization of this compound.
Caption: Logical workflow for the synthesis and characterization.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N stretches of the triazine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point (MP) Analysis: To assess the purity of the final product.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the molecule.
This comprehensive guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound, a valuable compound for further investigation in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Chemical Properties of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS No. 32330-92-0). While direct and extensive research on this specific molecule is limited, this document compiles available data and provides inferred properties and experimental protocols based on closely related analogues. The s-triazine core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted s-triazine featuring an amino group and a piperidinyl moiety. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-amino-4-piperidino-s-triazine, 2-Amino-4-(piperidin-1-yl)-1,3,5-triazine | [1] |
| CAS Number | 32330-92-0 | [1] |
| Molecular Formula | C₈H₁₃N₅ | [1] |
| Molecular Weight | 179.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. Related compounds such as 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acid have a melting point of 211–214 °C.[2] | - |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | - |
| pKa | Not available. The presence of the amino group and the triazine nitrogens suggests basic character. | - |
| LogP | Not available. | - |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed in two steps, starting from the commercially available 2-amino-4,6-dichloro-1,3,5-triazine. The first step would be the selective replacement of one chlorine atom with a hydrogen (reduction), followed by the substitution of the remaining chlorine with piperidine. A more direct and likely approach would be the reaction of 2-amino-4-chloro-1,3,5-triazine with piperidine.
Postulated Experimental Protocol
Based on general procedures for similar reactions, the following protocol is proposed:
-
Reaction Setup: To a solution of 2-amino-4-chloro-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane or tetrahydrofuran), add piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 50-80 °C) to facilitate the substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
-
¹H NMR: Signals corresponding to the piperidinyl protons would be expected in the aliphatic region (δ 1.5-1.7 ppm for the β- and γ-protons and δ 3.6-3.8 ppm for the α-protons). A broad singlet for the amino protons would likely appear in the region of δ 6.0-7.0 ppm.
-
¹³C NMR: The carbon signals of the triazine ring are expected to appear in the range of δ 160-170 ppm. The piperidinyl carbons would resonate at approximately δ 24-26 ppm and δ 44-46 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (179.23 g/mol ).
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the 1,3,5-triazine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.
Known Activities of Related Compounds
-
Anticancer: Many 1,3,5-triazine derivatives have been investigated as anticancer agents. For instance, compounds with a piperidinyl-triazine core have shown cytotoxic activity against various cancer cell lines.[3][4]
-
Enzyme Inhibition: Substituted aminotriazines have been shown to inhibit various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurological disorders.[2]
-
Antimicrobial: The triazine nucleus is also found in a number of antimicrobial agents.
Potential as a Scaffold in Drug Discovery
The simple structure of this compound, with its reactive amino group, makes it an attractive starting material for the synthesis of more complex molecules. The amino group can be readily functionalized to introduce a variety of pharmacophores, allowing for the generation of compound libraries for high-throughput screening.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological activity of this compound would be required to elucidate its mechanism of action and its effects on cellular signaling.
Conclusion
This compound is a simple heterocyclic compound with potential as a building block in medicinal chemistry. While direct experimental data is scarce, its synthesis is feasible through established methods, and its structural similarity to other biologically active triazines suggests that it and its derivatives may possess interesting pharmacological properties. This guide provides a starting point for researchers wishing to explore the chemical and biological space of this and related compounds. Further investigation is warranted to fully characterize its properties and to explore its potential in drug discovery and development.
References
- 1. 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | C14H19N7 | CID 818593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted spectroscopic values with established experimental protocols for structurally related compounds.
Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 2H | -NH₂ |
| ~3.6 - 3.8 | br s | 4H | Piperidine (-CH₂-N) |
| ~1.5 - 1.7 | m | 6H | Piperidine (-CH₂) |
Note: The chemical shifts are estimations based on similar structures and may vary in an experimental setting.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~167 | Triazine C-NH₂ |
| ~165 | Triazine C-N(piperidine) |
| ~163 | Triazine C-H |
| ~44 | Piperidine C-N |
| ~25 | Piperidine β-C |
| ~24 | Piperidine γ-C |
Note: The chemical shifts are estimations and may differ in experimental analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 180.14 |
| [M]⁺ | 179.13 |
Note: The predicted molecular weight is based on the chemical formula C₈H₁₃N₅.
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 - 3500 | N-H stretch (amine) |
| ~2850 - 2950 | C-H stretch (aliphatic) |
| ~1640 - 1680 | N-H bend (amine) |
| ~1540 - 1600 | C=N stretch (triazine ring) |
| ~1440 - 1480 | C-H bend (aliphatic) |
| ~1200 - 1350 | C-N stretch (piperidine and amine) |
Note: These are expected absorption ranges and may vary based on the sample preparation and instrument.
Experimental Protocols
The synthesis of this compound can be achieved through a sequential nucleophilic substitution of cyanuric chloride. The following protocol is a representative procedure based on methodologies for similar compounds.[2][3]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Piperidine: Slowly add a solution of piperidine (1 equivalent) and a base (e.g., sodium carbonate or triethylamine, 1 equivalent) in the same solvent to the cooled solution of cyanuric chloride via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1 equivalent) from Step 1 in a suitable solvent like 1,4-dioxane or THF in a sealed reaction vessel.
-
Addition of Ammonia: Add an excess of aqueous or gaseous ammonia to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
Biological Context and Signaling Pathways
Derivatives of 1,3,5-triazine are a significant class of compounds in medicinal chemistry, with several approved drugs for various diseases, including cancer. Many s-triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One of the most prominent pathways is the EGFR/PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.
EGFR/PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by s-triazine derivatives.
References
A Technical Guide to the Diverse Biological Activities of Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives, particularly the symmetrical 1,3,5-triazines (s-triazines), exhibit a remarkable breadth of biological activities.[1] This versatility has led to their development as potent anticancer, antimicrobial, and antiviral agents.[2] Triazine-based compounds often exert their effects by inhibiting critical enzymes involved in cell proliferation and survival, such as various kinases and dihydrofolate reductase.[3][4] This technical guide provides an in-depth overview of the primary biological activities of triazine compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Anticancer Activity
Mechanism of Action: Kinase Inhibition
A predominant anticancer mechanism for triazine compounds is the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation.[7] Many triazine derivatives are designed to target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and mTOR, thereby blocking downstream signaling cascades that promote tumor growth.[3][8] Overexpression or mutation of EGFR, for example, can stimulate pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to increased cell proliferation and decreased apoptosis.[3][9] Triazine-based inhibitors competitively bind to the kinase domain, preventing these downstream effects.[9]
Quantitative Data: Anticancer Activity
The efficacy of triazine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
| Pyrazole-s-triazine (Cpd 17) | EGFR | - | 229.4 nM | [5] |
| Quinazoline-s-triazine (Cpd 12) | EGFR | - | 36.8 nM | [5] |
| s-Triazine Derivative (Cpd 14) | EGFR-TK | - | 2.54 µM | [5] |
| Pyrrolo[1,2-f][3][8][10]triazine (Cpd 19) | c-Met / VEGFR-2 | - | 2.3 nM / 5.0 nM | [11] |
| 1,3,5-Triazine Derivative (Cpd 6h) | PI3Kα / mTOR | HeLa (Cervical) | - | [12] |
| 1,3,5-Triazine Derivative (Cpd 6) | PI3Kγ | CAKI-1 (Renal) | 6.90 µM |
Signaling Pathway Diagram: EGFR Inhibition
The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by a triazine-based tyrosine kinase inhibitor (TKI). Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which activates downstream pathways like RAS-RAF-MAPK and PI3K-AKT, ultimately promoting cell proliferation and survival.[9] Triazine TKIs block this cascade at the receptor level.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the triazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a "no drug" control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]
Antimicrobial Activity
The triazine scaffold is integral to many compounds possessing potent antibacterial and antifungal properties.[1][16] A key target for these agents is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA precursors in both prokaryotic and eukaryotic cells.[4][17]
Mechanism of Action: DHFR Inhibition
Dihydrofolate reductase (DHFR) catalyzes the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of thymidylate and purines.[10][17] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, which halts DNA synthesis and prevents cell growth.[10] Triazine-based DHFR inhibitors, often classified as non-classical antifolates, are designed to bind to the active site of the DHFR enzyme, blocking its function.[4][17] The selectivity of these inhibitors for bacterial or fungal DHFR over human DHFR is a critical factor in their therapeutic utility.[10]
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[18]
| Compound Class | Organism | MIC Value (µg/mL) | Reference |
| 1,3,5-Triazine (Cpd 10) | Staphylococcus aureus | Comparable to Ampicillin | [16] |
| 1,3,5-Triazine (Cpd 16) | Staphylococcus aureus | Comparable to Ampicillin | [16] |
| 1,3,5-Triazine (Cpd 13) | Escherichia coli | Comparable to Ampicillin | [16] |
| 1,3,5-Triazine (Cpd 14) | Escherichia coli | Comparable to Ampicillin | [16] |
| Substituted 1,3,5-Triazines | Salmonella typhi | Good Activity | [19] |
| Substituted 1,3,5-Triazines | Bacillus subtilis | Good Activity | [19] |
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[20][21]
Experimental Protocol: Broth Microdilution Method
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[20] Reserve wells for a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells after inoculation.[22]
-
Inoculation: Add a defined volume of the standardized bacterial suspension to each well of the microtiter plate (except the negative control).[18]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[18][21]
-
MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[22]
Antiviral Activity
Triazine derivatives have also been investigated for their antiviral properties, demonstrating activity against a range of viruses.[1][23] The mechanism often involves the inhibition of viral entry or replication processes.
Mechanism of Action
The specific antiviral mechanisms of triazine compounds can vary. Some may inhibit the fusion between the viral envelope and the host cell membrane, a critical step for the entry of enveloped viruses.[24] Others might target viral enzymes essential for replication, such as polymerases or proteases.
Quantitative Data: Antiviral Activity
Antiviral efficacy is typically measured by the 50% effective concentration (EC50), the concentration required to reduce a viral effect (like plaque formation) by 50%. A high selectivity index (SI), the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is desirable.
(Note: Specific EC50 values for triazine compounds are less commonly reported in general reviews compared to IC50 and MIC data. The table below is representative of the type of data sought.)
| Compound Class | Virus | Cell Line | EC50 Value |
| Representative Triazine | Influenza Virus | MDCK | Data Dependent |
| Representative Triazine | Herpes Simplex Virus | Vero | Data Dependent |
| Representative Triazine | Dengue Virus | BHK-21 | Data Dependent |
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[24][25]
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Seed a suitable host cell line (e.g., Vero, MDCK) in 24- or 48-well plates and incubate until a confluent monolayer is formed.[26]
-
Virus-Compound Incubation: Prepare serial dilutions of the triazine test compound. Mix each dilution with a standardized amount of virus (e.g., 40-80 plaque-forming units, PFU) and incubate for a set period (e.g., 1 hour) to allow the compound to interact with the virus.[26]
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 90 minutes.[26]
-
Overlay: After adsorption, carefully remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to the formation of discrete plaques.[26][27]
-
Incubation: Incubate the plates for several days, depending on the virus replication cycle, until visible plaques are formed.[25]
-
Visualization and Counting: Aspirate the overlay, fix the cells (e.g., with a formaldehyde solution), and stain them with a dye like crystal violet.[24] Viable cells will stain, leaving the plaques (areas of cell death) as clear zones. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the resulting dose-response curve.[26]
Conclusion
Triazine compounds represent a privileged scaffold in drug discovery, demonstrating a wide spectrum of potent biological activities. Their efficacy as anticancer agents is often linked to the targeted inhibition of crucial kinase signaling pathways, while their antimicrobial effects frequently stem from the inhibition of essential metabolic enzymes like DHFR. The continued exploration of structure-activity relationships and the synthesis of novel derivatives promise to yield next-generation therapeutics with improved potency and selectivity. The standardized protocols and quantitative assays detailed in this guide provide a framework for the consistent and reliable evaluation of these promising compounds.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
In Vitro Profile of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on 4-(piperidin-1-yl)-1,3,5-triazin-2-amine and its structurally related derivatives. The 1,3,5-triazine scaffold, often in combination with a piperidine moiety, has been a focal point of medicinal chemistry research due to its versatile biological activities. This document collates key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further research and development in this area.
Core Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a wide range of therapeutic applications, including oncology, neurodegenerative diseases, and infectious diseases. The following tables summarize the key quantitative data from these in vitro studies.
Anticancer Activity
The 1,3,5-triazine core is a common pharmacophore in the design of novel anticancer agents. The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5f (2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile) | Not specified | 0.45 - 1.66 | [1] |
| 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile) | MALME-3M (Melanoma) | 0.033 | [2] |
| 2c (Derivative with 3-Cl and piperidine) | MCF7 (Breast) | 4.14 | [3] |
| 2c (Derivative with 3-Cl and piperidine) | C26 (Colon) | 7.87 | [3] |
| 3c (Derivative with 3,4-diCl and pyrrolidine) | MCF7 (Breast) | 4.98 | [3] |
| 3c (Derivative with 3,4-diCl and pyrrolidine) | C26 (Colon) | 3.05 | [3] |
| 4c (Derivative with 2,4-diCl and pyrrolidine) | MCF7 (Breast) | 6.85 | [3] |
| 4c (Derivative with 2,4-diCl and pyrrolidine) | C26 (Colon) | 1.71 | [3] |
| 11 (4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine) | MCF-7 (Breast) | 1.0 | [4] |
| 11 (4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine) | HCT-116 (Colon) | 0.98 | [4] |
Enzyme Inhibition
Derivatives of this compound have shown inhibitory activity against several key enzymes implicated in various diseases.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 12d (Methyl phenyl substituted derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |
| 12m (Methyl phenyl substituted derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [5] |
| 12d (Methyl phenyl substituted derivative) | α-glucosidase | 36.74 ± 1.24 | [5] |
| 12d (Methyl phenyl substituted derivative) | Urease | 19.35 ± 1.28 | [5] |
| C (1,3,5-Triazine derivative) | Acetylcholinesterase (AChE) | 0.065 | [6] |
| D (1,3,5-Triazine derivative) | Acetylcholinesterase (AChE) | 0.092 | [6] |
| E (Triazinone derivative) | BACE-1 | 18.03 ± 0.01 | [6] |
| E (Triazinone derivative) | GSK-3β | 14.67 ± 0.78 | [6] |
| 3b (Sulphonamide derivative) | DPPH radical scavenging | 73.25 | [7] |
| 3h (Sulphonamide derivative) | DPPH radical scavenging | 60.18 | [7] |
| 3j (Sulphonamide derivative) | DPPH radical scavenging | 58.59 | [7] |
Receptor Antagonism
The affinity of these compounds for various receptors has also been explored, particularly in the context of inflammatory and neurological disorders.
| Compound ID | Target Receptor | Ki (nM) | pA2 | Reference |
| 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) | Histamine H4 | 63 | - | [8] |
| TR-AF-49 | Histamine H4 | 160 | - | [8] |
| 1a (1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine) | Histamine H3 | - | 8.43 | [9] |
| 1b (1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine) | Histamine H3 | - | 8.49 | [9] |
| 2a (Piperidine analogue of 1a) | Histamine H3 | - | 7.90 | [9] |
| 2b (Piperidine analogue of 1b) | Histamine H3 | - | 8.35 | [9] |
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
A common method to assess the anticancer potential of the triazine derivatives is the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assays
The inhibitory activity of the compounds against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is often determined using a modified Ellman's method.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Reaction Mixture Preparation: The reaction mixture contains a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the acetylcholinesterase enzyme.
-
Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
Absorbance Measurement: The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is determined from the dose-response curve. A similar protocol is used for BChE inhibition, with butyrylthiocholine iodide as the substrate.
Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the compounds for specific receptors, such as the histamine H3 and H4 receptors.
Protocol: Histamine H3 Receptor Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 cells) are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]Nα-methylhistamine) and various concentrations of the test compound in a binding buffer.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with the in vitro studies of this compound derivatives.
Caption: General experimental workflow for the synthesis and in vitro evaluation of 1,3,5-triazine derivatives.
Caption: Postulated signaling pathways affected by anticancer 1,3,5-triazine derivatives.[10][11]
Caption: A generalized workflow for determining the enzyme inhibitory activity of 1,3,5-triazine compounds.
References
- 1. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine derivatives, a class of compounds with significant interest in medicinal chemistry. The methodologies detailed herein focus on the prevalent and versatile approach of sequential nucleophilic substitution of cyanuric chloride. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategy: Sequential Nucleophilic Substitution
The most common and cost-effective method for synthesizing substituted 1,3,5-triazines is the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] This strategy relies on the differential reactivity of the three chlorine atoms on the triazine ring. The substitution of each chlorine atom decreases the reactivity of the remaining ones, allowing for a controlled, stepwise introduction of various nucleophiles.[1]
The synthesis of this compound derivatives typically follows a three-step sequence:
-
First Substitution: Reaction of cyanuric chloride with a primary or secondary amine at a low temperature (typically 0-5 °C) to afford a monosubstituted dichlorotriazine.
-
Second Substitution: Introduction of piperidine at room temperature to yield the disubstituted chlorotriazine.
-
Third Substitution: Reaction with ammonia or a primary/secondary amine at an elevated temperature to introduce the 2-amino group and furnish the final product.
Careful control of the reaction temperature is crucial for achieving selective substitution at each step.[2]
Experimental Protocols
General Procedure for the Synthesis of 2,4-dichloro-6-(substituted-amino)-1,3,5-triazine (Monosubstituted Intermediate)
To a solution of cyanuric chloride (1.0 equivalent) in a suitable solvent such as acetone or methylene chloride (10 mL per gram of cyanuric chloride), an amine (1.0 equivalent) and a base like sodium carbonate or potassium carbonate (2.0 equivalents) are added.[2][3] The reaction mixture is stirred vigorously at 0–5 °C for 3 to 4 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered and washed with the solvent. The solid is then dissolved in a minimal amount of water and neutralized with 1 N HCl to precipitate the product, which is then filtered, washed with water, and dried.
General Procedure for the Synthesis of 4-chloro-6-(piperidin-1-yl)-2-(substituted-amino)-1,3,5-triazine (Disubstituted Intermediate)
The monosubstituted dichlorotriazine (1.0 equivalent) is dissolved in a solvent like tetrahydrofuran (THF) or 1,4-dioxane. A base such as potassium carbonate (1.0 equivalent) is added, followed by the dropwise addition of a solution of piperidine (1.0 equivalent) in the same solvent.[3] The reaction is stirred at room temperature for 24 hours and monitored by TLC.[3] After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
General Procedure for the Synthesis of N-substituted-4-(piperidin-1-yl)-1,3,5-triazin-2-amine Derivatives (Final Product)
The disubstituted chlorotriazine (1.0 equivalent) is reacted with an excess of the desired amine (e.g., ammonia, a primary amine, or a secondary amine) in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane. The reaction is typically carried out at an elevated temperature (reflux) until completion, as monitored by TLC.[1] The reaction mixture is then cooled, and the product is isolated by filtration or extraction after removal of the solvent. Purification is generally achieved by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative 1,3,5-triazine derivatives, providing a basis for comparison of reaction conditions and outcomes.
Table 1: Synthesis of Disubstituted Piperidinyl-1,3,5-triazine Derivatives
| Starting Material | Reagent | Product | Yield (%) | m.p. (°C) | Reference |
| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Glycine | 2-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)acetic acid | - | - | [4] |
| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Alanine | 2-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)propanoic acid | - | - | [4] |
| 2,4-dichloro-6-(p-chlorophenylamino)-1,3,5-triazine | Hydrazine | 3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one | 94 | 254-256 | [5] |
Table 2: Synthesis of Trisubstituted Piperidinyl-1,3,5-triazine Derivatives
| Starting Material | Reagent | Product | Yield (%) | m.p. (°C) | Reference |
| 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Benzylidenehydrazine | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 82 | 240-242 | [6] |
| 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzylidenehydrazine | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | 254-256 | [6] |
| 2-chloro-4-(piperidin-1-yl)-6-morpholino-1,3,5-triazine | Benzylidenehydrazine | 4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | 75 | 176-178 | [6] |
| 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Pyridin-2-ylmethylenehydrazine | 2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine | 75 | 196-198 | [6] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general stepwise synthesis of this compound derivatives from cyanuric chloride.
Potential Signaling Pathway Inhibition
Certain 1,3,5-triazine derivatives, particularly those with a piperidinyl moiety, have been investigated as kinase inhibitors, including for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] Inhibition of these receptors can disrupt downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Piperidine-Triazines
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic compounds, the piperidine-triazine framework has emerged as a particularly promising chemotype. This technical guide delves into the core principles of the structure-activity relationship (SAR) of piperidine-triazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can profoundly influence their biological effects. This guide will explore their diverse therapeutic potential, from anticancer and antiviral agents to kinase inhibitors and anti-inflammatory compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key biological pathways and experimental workflows.
Unveiling the Therapeutic Potential: A Quantitative Look
The versatility of the piperidine-triazine scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize the quantitative data from various studies, offering a comparative analysis of the potency of different analogs against various biological targets.
Table 1: Anticancer and Kinase Inhibitory Activity of Piperidine-Triazine Derivatives
| Compound ID/Series | Target/Cell Line | IC50/GI50 | Reference |
| Pyrazolyl-s-triazine with indole motif | EGFR | 34.1 ± 1.58 nM | [1] |
| Pyrazolyl-s-triazine with indole motif | CDK-2 | 108.3 ± 3.12 nM | [1] |
| Pyrazolyl-s-triazine with indole motif | A549 (Lung Cancer) | 2.40 ± 0.64 µM | [1] |
| Pyrazolyl-s-triazine with indole motif | MCF-7 (Breast Cancer) | 3.28 ± 0.16 µM | [1] |
| s-Triazine tethered pyrazole moiety | EFGR Kinase | 229.4 nM | [2] |
| 2-Arylurea-1,3,5-triazine derivative | H1975 (Lung Cancer) | 0.008 ± 0.002 µM | [1] |
| s-Triazine-benzimidazole analog (piperidine substituted) | 60 human cancer cell lines | High potency | [3] |
| Trisubstituted s-triazine (piperidine containing) | MCF-7 (Breast Cancer) | 0.82 µM | [3] |
| 2-(thiophen-2-yl)-1,3,5-triazine derivative | PI3K | 7.0 nM | [4] |
| 2-(thiophen-2-yl)-1,3,5-triazine derivative | mTOR | 48 nM | [4] |
| 2-(thiophen-2-yl)-1,3,5-triazine derivative | A549 (Lung Cancer) | 0.20 ± 0.05 µM | [4] |
| [1][5][6]triazine-pyridine derivative | CDK2 | 0.007 µM | [4] |
| s-Triazine hydrazone (two-piperidine rings) | HCT-116 (Colon Cancer) | 8.8–19.5 µM | [7] |
| s-Triazine hydrazone (one morpholine, one piperidine) | MCF-7 (Breast Cancer) | 10.4–22.2 µM | [7] |
Key SAR Insights for Anticancer Activity:
-
The incorporation of a piperidine ring, often in comparison to a morpholine or piperazine, has been shown to enhance anticancer activity against certain cell lines.[1][7][8]
-
Substitutions on the triazine core, such as pyrazole and arylurea moieties, are critical for potent kinase inhibition (e.g., EGFR, PI3K, mTOR, CDK).[1][2][4]
-
The presence of electron-donating groups or specific heterocyclic rings can significantly influence cytotoxicity.[1]
Table 2: Antiviral and Antimicrobial Activity of Piperidine-Triazine Derivatives
| Compound ID/Series | Target | EC50/MIC | Reference |
| Piperidine-substituted triazine derivatives | HIV-1 (wild-type) | Low nanomolar | [5] |
| Piperidine-substituted triazine derivatives | HIV-1 Reverse Transcriptase | Lower IC50 than Nevirapine | [5] |
| 1,3,5-Triazine with piperazine structure (C35) | Potato Virus Y (PVY) | 89 ± 6 µg/mL | [9] |
| Piperidine tethered s-triazine | C. albicans | 3.191 mg/mL | [1] |
| s-Triazine with pyrazole, benzylamine, and piperidine | Various bacteria and fungi | Active | [8] |
| 2,4-dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine aryl amido derivative | Various bacteria and fungi | MIC: 10 µg/mL (2-2.5 fold more potent than standards) | [10] |
Key SAR Insights for Antiviral and Antimicrobial Activity:
-
Piperidine-substituted triazines have demonstrated potent activity against HIV-1, including resistant strains.[5]
-
For anti-PVY activity, specific substitutions on the triazine ring, guided by 3D-QSAR, led to compounds with superior efficacy compared to controls.[9]
-
The presence of a piperidine ring appears to be important for antifungal activity.[8]
Illuminating the Path: Key Signaling Pathways and Workflows
To better understand the mechanism of action and the process of discovery, the following diagrams, generated using Graphviz, illustrate relevant signaling pathways and experimental workflows.
Many piperidine-triazine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation and survival.[4][11]
The synthesis of piperidine-triazine derivatives typically involves a stepwise nucleophilic substitution on a triazine core, allowing for the introduction of diverse functionalities.[2]
The "How-To": Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following section provides detailed methodologies for key experiments cited in the evaluation of piperidine-triazine derivatives.
General Protocol for Synthesis of Trisubstituted s-Triazine Derivatives
This protocol outlines a general procedure for the synthesis of s-triazine derivatives incorporating a piperidine moiety.
Materials:
-
2,4,6-trichlorotriazine (TCT)
-
Substituted aniline
-
Piperidine
-
Hydrazine
-
Acetyl acetone
-
Acetone
-
Water
-
Dimethylformamide (DMF)
-
Sodium carbonate
Procedure:
-
First Substitution: Dissolve 2,4,6-trichlorotriazine (TCT) in a suitable solvent (e.g., acetone). Cool the solution to 0-5 °C. Add a solution of the substituted aniline dropwise while maintaining the temperature. Stir the reaction mixture for 2-3 hours.[2]
-
Second Substitution: To the reaction mixture from step 1, add a solution of piperidine in an acetone-water mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[2]
-
Third Substitution: To the resulting di-substituted triazine, add hydrazine. The reaction conditions may vary depending on the reactivity of the substrate.
-
Cyclization (for pyrazole formation): The resulting hydrazine derivative is then cyclized with acetyl acetone in DMF under reflux conditions to yield the final pyrazole-containing triazine derivative.[2]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of piperidine-triazine compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (piperidine-triazine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The amount of product formed is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[12][13]
MTT Assay for Anticancer Activity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Test compounds (piperidine-triazine derivatives)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[12][14]
Conclusion and Future Directions
The piperidine-triazine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. The structure-activity relationship studies consistently highlight the importance of the substitution pattern on both the piperidine and triazine rings for optimizing potency and selectivity. The presence of the piperidine moiety often confers advantageous physicochemical properties, contributing to improved bioactivity.
Future research in this area should continue to explore novel substitutions on the piperidine-triazine core, guided by computational modeling and 3D-QSAR studies, to design next-generation inhibitors with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogs. As our understanding of the intricate interplay between structure and activity deepens, the piperidine-triazine framework will undoubtedly continue to be a source of innovative therapeutic agents for a wide range of diseases.
References
- 1. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Substituted Triazines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted triazines, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry. Triazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1] Understanding their physicochemical properties is paramount for optimizing their therapeutic potential, guiding structure-activity relationship (SAR) studies, and developing effective drug delivery systems.
Quantitative Physicochemical Data of Substituted Triazines
The following tables summarize key physicochemical parameters for various classes of substituted triazines. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Table 1: Physicochemical Properties of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists
| Compound | CLogP | pIC50 | Ligand Lipophilic Efficiency (LLE) | Reference |
| 1 | 5.8 | 7.9 | 2.1 | [2] |
| 42 | 4.9 | 8.5 | 3.6 | [2] |
| 59 | 6.2 | 7.5 | 1.3 | [2] |
| 60 | 5.4 | 8.1 | 2.7 | [2] |
| 71 | 5.9 | 7.8 | 1.9 | [2] |
| 72 | 6.4 | 7.3 | 0.9 | [2] |
| 73 | 6.8 | 7.1 | 0.3 | [2] |
| 90 | 5.7 | 8.2 | 2.5 | [2] |
CLogP: Calculated Logarithm of the partition coefficient for n-octanol/water. pIC50: Negative log of the half-maximal inhibitory concentration. LLE: Ligand Lipophilic Efficiency (pIC50 - CLogP).
Table 2: Physicochemical Properties of Triazine-based Pesticides
| Compound | Solubility in Water (mg/L at 25°C) | Log Kow | Reference |
| Atrazine | 33 | 2.61 | [3] |
| Cyanazine | 171 | 2.22 | [3] |
| Simazine | 5 | 2.18 | [3] |
Log Kow: Logarithm of the octanol-water partition coefficient.
Table 3: Physicochemical Properties of other Bioactive Triazine Derivatives
| Compound Class | Property | Value Range | Reference |
| 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazines | ClogP | 5.1 - 7.5 | [4] |
| Triazolo[5,1-c][1][5][6]triazines | pKa (in N,N-dimethylformamide) | 2 - 8 | [7] |
Experimental Protocols for Determining Physicochemical Properties
Detailed and reproducible experimental protocols are essential for characterizing novel substituted triazines. The following are methodologies for determining key physicochemical parameters.
Determination of Aqueous Solubility (Thermodynamic Method)
This protocol determines the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
Substituted triazine compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Vials with screw caps
-
Shaker or rotator
-
0.22 µm syringe filters
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Add an excess amount of the solid triazine compound to a vial containing a known volume of PBS (pH 7.4).
-
Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 hours to ensure equilibrium is reached.[8]
-
After 24 hours, visually inspect the samples to confirm the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved triazine derivative using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound.
Determination of the Octanol-Water Partition Coefficient (LogP/LogD)
The shake-flask method is the traditional approach for the experimental determination of LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH).
Materials:
-
Substituted triazine compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the triazine compound in either water/buffer or n-octanol.
-
In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous phase.
-
Add a small volume of the stock solution to the biphasic system, ensuring the final concentration is within the analytical detection limits.
-
Securely cap the tube and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the triazine compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP or LogD value is the logarithm (base 10) of the partition coefficient.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constant (pKa) of ionizable triazine derivatives.
Materials:
-
Substituted triazine compound
-
Appropriate solvent (e.g., water, co-solvent mixtures like ethanol-water)
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Dissolve a known amount of the triazine compound in a specific volume of the chosen solvent.
-
If the compound is a base, titrate the solution with the standardized acid solution. If it is an acid, titrate with the standardized base solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using computational methods or by plotting the first and second derivatives of the titration curve.[7][9]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted triazines and a general experimental workflow for their characterization.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Many triazine derivatives exhibit anticancer activity by inhibiting key kinases in the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5][6][10]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by substituted triazines.
Inhibition of the NF-κB Signaling Pathway
Certain triazine derivatives can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.[1][11]
Caption: Inhibition of the NF-κB signaling pathway by substituted triazines.
Antagonism of the G-Protein-Coupled Receptor 84 (GPR84)
Substituted triazines have been developed as potent antagonists of GPR84, a receptor implicated in inflammatory diseases.[2][12][13]
Caption: Competitive antagonism of the GPR84 receptor by substituted triazines.
General Workflow for Physicochemical Characterization
This diagram outlines a typical workflow for the synthesis and physicochemical characterization of novel substituted triazines.
Caption: Workflow for synthesis and physicochemical characterization of triazines.
References
- 1. A new ditriazine inhibitor of NF-kappaB modulates chronic inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine: A Technical Guide to Homology Modeling and Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies required to identify potential protein targets of novel chemical entities, using 4-(piperidin-1-yl)-1,3,5-triazin-2-amine as a case study, and subsequently generate high-quality homology models for structure-based drug design. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.
Introduction: The Challenge of Target Identification
The elucidation of a small molecule's mechanism of action is a critical step in drug development. For novel compounds such as this compound, identifying the specific protein target(s) is paramount. While derivatives of the 1,3,5-triazine scaffold have been associated with a range of biological activities, including anti-proliferative and enzyme inhibitory effects, the precise molecular targets often remain unknown. This guide outlines a systematic workflow, combining experimental and computational approaches, to first identify and then model the potential protein targets of such compounds.
Experimental Target Identification Protocols
Several experimental techniques can be employed to identify the protein targets of a small molecule. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used approach.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This method involves the immobilization of the small molecule (the "bait") on a solid support to capture its interacting protein partners (the "prey") from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.
Experimental Protocol:
-
Probe Synthesis: A derivative of this compound is synthesized with a linker arm suitable for immobilization, ensuring the core pharmacophore remains accessible for protein binding.
-
Immobilization: The synthesized probe is covalently attached to a solid support, such as agarose beads.
-
Cell Lysate Preparation: A cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) is prepared, ensuring the preservation of protein integrity.
-
Affinity Purification: The cell lysate is incubated with the immobilized probe. Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.
-
Mass Spectrometry: The eluted proteins are identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation:
The results of an AC-MS experiment can be summarized in a table, highlighting the identified proteins and their respective scores, which indicate the confidence of the identification.
| Protein ID (UniProt) | Protein Name | Gene Name | Mascot Score | Sequence Coverage (%) | Unique Peptides |
| P00533 | Epidermal growth factor receptor | EGFR | 345 | 28 | 15 |
| P04626 | Serine/threonine-protein kinase A-Raf | ARAF | 289 | 22 | 11 |
| Q02750 | Mitogen-activated protein kinase 1 | MAPK1 | 256 | 31 | 9 |
| P28482 | Mitogen-activated protein kinase 3 | MAPK3 | 241 | 29 | 8 |
Table 1: Hypothetical results from an affinity chromatography-mass spectrometry experiment to identify protein targets of this compound.
Based on these hypothetical results, Epidermal Growth Factor Receptor (EGFR), a well-known protein kinase involved in cancer, is identified as a high-confidence hit and will be used as the target for the subsequent homology modeling workflow.
Experimental Workflow for Target Identification
Homology Modeling of the Target Protein
Once a target protein is identified, and if its experimental structure is unavailable, homology modeling can be used to build a three-dimensional model based on the structures of homologous proteins.
Homology Modeling Workflow
The process of homology modeling can be broken down into several key steps.[1]
Homology Modeling Workflow Diagram
Detailed Methodologies
3.2.1. Template Selection
The first step is to find suitable template structures in the Protein Data Bank (PDB). This is typically done using a BLASTp search with the target protein sequence. The selection of the best template(s) is crucial and is based on several factors.
| PDB ID | Description | Sequence Identity (%) | Query Coverage (%) | E-value | Resolution (Å) |
| 2GS2 | Human EGFR kinase domain | 98 | 95 | 0.0 | 2.80 |
| 2J6M | Human EGFR kinase domain complex | 97 | 95 | 0.0 | 2.60 |
| 3W2R | EGFR in complex with inhibitor | 96 | 94 | 0.0 | 2.75 |
Table 2: Hypothetical template selection metrics for homology modeling of the EGFR kinase domain.
Based on the high sequence identity, query coverage, low E-value, and good resolution, PDB ID 2GS2 would be selected as the primary template.
3.2.2. Sequence Alignment
A precise alignment between the target and template sequences is critical for the quality of the final model. Multiple sequence alignment tools like ClustalW or T-Coffee can be used, followed by manual refinement to ensure that conserved residues and secondary structure elements are correctly aligned.
3.2.3. Model Building and Refinement
Software such as MODELLER or web servers like SWISS-MODEL can be used to generate the 3D model. These programs use the alignment to copy the coordinates of the conserved regions from the template to the target and build the non-conserved regions, such as loops. The initial model is then refined to relieve any steric clashes and optimize the overall geometry.
3.2.4. Model Validation
The quality of the generated homology model must be rigorously assessed. This is done using tools like PROCHECK, which evaluates the stereochemical quality of the protein structure. A key output of PROCHECK is the Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi and psi).
| Validation Metric | Value | Interpretation |
| Residues in most favored regions | > 90% | A high percentage indicates a good quality model. |
| Residues in allowed regions | ~8-9% | |
| Residues in generously allowed regions | ~1-2% | |
| Residues in disallowed regions | < 1% | A low percentage is desirable. |
| Overall G-factor | > -0.5 | A value greater than -0.5 is indicative of a good model. |
Table 3: Typical validation metrics for a high-quality homology model.
Hypothetical Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of the synthetic compound 4-(piperidin-1-yl)-1,3,5-triazin-2-amine. This document outlines the principles of common antimicrobial assays, offers step-by-step instructions for their execution, and provides a template for data presentation.
The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The evaluation of novel triazine derivatives, such as this compound, for their antimicrobial potential is a critical step in the discovery of new therapeutic agents to combat infectious diseases.[4][5]
The primary methods described herein are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as a qualitative assessment using the agar well diffusion method.[6][7][8]
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear, tabular format to allow for easy comparison of the compound's activity against different microorganisms.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain (e.g., ATCC) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | Gram-positive | 16 | 32 | 18 |
| Bacillus subtilis | 6633 | Gram-positive | 8 | 16 | 22 |
| Escherichia coli | 25922 | Gram-negative | 32 | >64 | 14 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | 64 | >64 | 10 |
| Candida albicans | 10231 | Fungus | 32 | 64 | 15 |
| Ciprofloxacin (Control) | - | - | 1 | 2 | 30 (S. aureus) |
| Amphotericin B (Control) | - | - | 0.5 | 1 | 25 (C. albicans) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial/fungal inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution (640 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.[9]
-
-
Inoculum Preparation: Culture the test microorganisms overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[10]
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and halve the compound concentrations to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Controls:
-
Growth Control: Wells containing MHB and the inoculum, but no compound.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Test microorganisms
-
Compound stock solution
Protocol:
-
Prepare a lawn culture of the test microorganism on an MHA plate by evenly spreading the standardized inoculum.
-
Aseptically punch wells into the agar using a sterile cork borer.[12]
-
Add a known volume (e.g., 100 µL) of the this compound solution (at a specific concentration) into each well.
-
Incubate the plates under the same conditions as the MIC assay.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[8]
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Hypothesized Mechanism of Action for Triazine Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 1,3,5-Triazine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-triazine, also known as s-triazine, is a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This core structure is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Derivatives of 1,3,5-triazine have garnered significant interest in drug development, exhibiting a wide range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3] Their therapeutic potential often stems from their ability to inhibit key enzymes and signaling pathways involved in disease progression.[4][5] For instance, the FDA-approved drug Enasidenib, used for the treatment of acute myeloid leukemia, features a 1,3,5-triazine core.[1][6]
This document provides detailed protocols for two common and effective methods for synthesizing 1,3,5-triazine analogs: sequential nucleophilic substitution of cyanuric chloride and microwave-assisted synthesis from nitriles. Additionally, it includes an application note on the role of these compounds as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.
Protocol 1: Synthesis of Trisubstituted 1,3,5-Triazines via Sequential Nucleophilic Substitution of Cyanuric Chloride
The sequential nucleophilic substitution of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a widely used and highly versatile method for preparing unsymmetrically substituted 1,3,5-triazines.[6][7] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the reaction temperature.[3][7] The first substitution is typically carried out at low temperatures (around 0 °C), the second at room temperature, and the third often requires heating.[3][8] This method allows for the introduction of a variety of oxygen-, nitrogen-, and sulfur-centered nucleophiles.[7]
Data Presentation: Reaction Conditions for Sequential Substitution
| Substitution Step | Typical Temperature | Typical Base | Common Solvents |
| First Chlorine | 0–5 °C | NaHCO₃, K₂CO₃, DIPEA | Acetone, THF, Acetonitrile |
| Second Chlorine | Room Temperature | NaHCO₃, K₂CO₃, DIPEA | Acetone, THF, Acetonitrile |
| Third Chlorine | >80 °C (Reflux) | NaHCO₃, K₂CO₃, DIPEA | Dioxane, Toluene, DMF |
DIPEA: N,N-Diisopropylethylamine, THF: Tetrahydrofuran, DMF: Dimethylformamide
Experimental Protocol: One-Pot Synthesis of Enasidenib
This protocol describes a sequential, one-pot synthesis of the anticancer drug Enasidenib, adapted from a published procedure.[1][6] This method highlights the efficiency of performing multiple substitution steps without isolating intermediates.
Materials:
-
Cyanuric chloride
-
2-(Trifluoromethyl)pyridin-4-amine
-
6-(Trifluoromethyl)-2,3-dihydropyridazin-3-one
-
(2R)-2-Methylpiperazine
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-(trifluoromethyl)pyridin-4-amine (1.05 eq.) and NaHCO₃ (2.0 eq.) in anhydrous THF.
-
Add the amine solution dropwise to the cyanuric chloride solution at 0 °C over 10 minutes. Stir the reaction mixture at 0 °C for 2 hours.
-
In another flask, prepare a solution of 6-(trifluoromethyl)-2,3-dihydropyridazin-3-one (1.1 eq.) and NaHCO₃ (1.1 eq.) in anhydrous THF.
-
Add this solution to the reaction mixture. Allow the flask to warm to room temperature and stir for 4-6 hours, monitoring the formation of the dichloro-intermediate by TLC or LC-MS.
-
Finally, add (2R)-2-methylpiperazine (3.0 eq.) and NaHCO₃ (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Enasidenib.
Visualization of Experimental Workflow
Caption: General workflow for the sequential one-pot synthesis of trisubstituted 1,3,5-triazines.
Protocol 2: Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines
Microwave-assisted organic synthesis is an established "green chemistry" technique that often leads to shorter reaction times, higher yields, and reduced solvent use compared to conventional heating methods.[9][10] The synthesis of 2,4-diamino-1,3,5-triazines can be efficiently achieved by the reaction of cyanoguanidine with various nitriles under microwave irradiation.[9][11]
Data Presentation: Microwave Synthesis of 2,4-Diamino-1,3,5-triazines
| R-group of Nitrile (R-CN) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 4-Chlorophenyl | 90 | 10 | 175 | 83 |
| 4-Methoxyphenyl | 90 | 10 | 190 | 52 |
| 2-Thienyl | 90 | 10 | 190 | 65 |
| 4-Pyridyl | 90 | 10 | 195 | 71 |
Data adapted from Almaraz et al. (2012).[9]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Cyanoguanidine (dicyandiamide)
-
Aryl or alkyl nitrile (e.g., 4-chlorobenzonitrile)
-
Microwave synthesis reactor
Procedure:
-
Place cyanoguanidine (1.0 eq.) and the corresponding nitrile (1.1 eq.) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with a set power (e.g., 90 W) and temperature (e.g., 175 °C) for a short duration (e.g., 10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid product is often pure enough for subsequent use. If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Application Note: 1,3,5-Triazine Analogs as Signaling Pathway Inhibitors
Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR and EGFR pathways.[4][10][12]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][9] Its overactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[4] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4][5]
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth, is often targeted by 1,3,5-triazine analogs.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon activation by ligands like EGF, initiates signaling cascades that promote cell proliferation and survival.[2][13] Mutations leading to the constitutive activation of EGFR are common in various cancers.[14] 1,3,5-triazine derivatives have been investigated as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.[10][12]
Caption: The EGFR signaling cascade, where 1,3,5-triazine-based tyrosine kinase inhibitors (TKIs) act.
Conclusion
The 1,3,5-triazine scaffold remains a cornerstone in the development of novel therapeutics. The synthetic protocols outlined, based on sequential substitution of cyanuric chloride and microwave-assisted reactions, offer robust and versatile strategies for creating diverse libraries of these analogs. The ability of these compounds to potently inhibit critical cellular signaling pathways underscores their importance for researchers in oncology and other fields of drug discovery. The provided methods and data serve as a practical guide for the synthesis and application of this vital class of heterocyclic compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Application of Piperidine Derivatives in Drug Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a "privileged structure."[4][5] The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for diverse structural modifications, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[3][6] This versatility has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, pain management, and infectious diseases.[4][7]
This document provides detailed application notes and experimental protocols for researchers engaged in the design and development of piperidine-based therapeutics.
I. Piperidine Derivatives in Anticancer Drug Design
Piperidine derivatives have emerged as a promising class of anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and metastasis.[8][9]
A. Mechanism of Action: Targeting Key Signaling Pathways
Many piperidine-containing anticancer agents exert their effects by modulating critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[8]
1. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is observed in a wide variety of cancers.[10] Certain piperidine derivatives have been designed to inhibit key kinases in this pathway, such as Akt.[10]
2. NF-κB Signaling Pathway: The NF-κB signaling pathway plays a key role in inflammation and cell survival, and its aberrant activation is linked to many cancers.[11] Piperine, a natural alkaloid containing a piperidine moiety, has been shown to inhibit the nuclear translocation of NF-κB subunits.[12]
B. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |
| B3962 | Multiple | Esophageal, Hepatocellular, Colon | 0.36 (mean, µg/mL) | [7] |
| B4126 | Multiple | Esophageal, Hepatocellular, Colon | 0.47 (mean, µg/mL) | [7] |
| B4125 | Multiple | Esophageal, Hepatocellular, Colon | 0.48 (mean, µg/mL) | [7] |
| Piperine | HCT-8 | Colon | 66.0 | [13] |
| B16 | Melanoma | 69.9 | [13] | |
| Compound 3a | A549 | Lung Carcinoma | 5.988 ± 0.12 | [14] |
| Compound 8u | HepG-2 | Liver | 1.88 ± 0.83 | [15] |
| Compound 54 | A375 | Melanoma | 0.03 | [11] |
II. Piperidine Derivatives in CNS Drug Design
The piperidine scaffold is a key structural feature in many drugs targeting the central nervous system, including treatments for Alzheimer's disease and pain management.[6]
A. Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Donepezil is a prominent piperidine-based drug that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[16] By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's patients.[16]
| Derivative | Target | IC50 (µM) | Reference |
| Donepezil | AChE | - | [16] |
| Compound 19 | AChE | 5.10 ± 0.24 | [17] |
| BuChE | 26.78 ± 0.81 | [17] | |
| Compound 21 | BuChE | 6.16 ± 0.29 | [17] |
| Compound 7 | AChE | 7.32 | [6] |
| Compound 9 | AChE | 15.1 | [6] |
| Compound 21 (anti-AChE) | AChE | 0.00056 | [18] |
| Compound 5c | eeAChE | 0.50 | [19] |
| Compound 28 | AChE | 0.41 ± 1.25 | [20] |
| Compound 20 | AChE | 5.94 ± 1.08 | [20] |
B. Opioid Receptor Modulators for Pain Management
The piperidine ring is a fundamental component of many synthetic opioids, such as fentanyl and its analogs.[19] These compounds primarily act as agonists at the µ-opioid receptor in the CNS to produce potent analgesic effects.[21]
| Derivative | Target | Ki (nM) | Reference |
| Fentanyl | µ-opioid receptor | 1-100 | [22] |
| Sufentanil | µ-opioid receptor | 0.138 | [22] |
| Carfentanil | µ-opioid receptor | 0.22 | [21] |
| Compound 5 | σ1 Receptor | 3.64 | [23] |
| hH3 Receptor | 7.70 | [23] | |
| Compound 11 | σ1 Receptor | 4.41 | [23] |
| hH3 Receptor | 6.20 | [23] |
III. Experimental Protocols
A. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified atmosphere with 5% CO₂ at 37°C.[24]
-
Treatment: Treat the cells with various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO).[24]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[2]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours, or overnight, to ensure complete solubilization of the formazan crystals.[2][8]
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the IC50 value from the dose-response curve.[1]
B. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the piperidine derivative for the desired time.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[3]
-
Washing: Wash the cells twice with PBS.[3]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
C. Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors.[14]
Protocol:
-
Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate buffer, pH 8.0), AChE solution, DTNB solution, and acetylthiocholine iodide (ATCI) solution.[20]
-
Assay Setup: In a 96-well plate, add the assay buffer, AChE solution, and the test piperidine derivative at various concentrations. Include a negative control (buffer) and a positive control (e.g., Donepezil).[20]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.[20]
-
Reaction Initiation: Add DTNB solution followed by ATCI solution to all wells to start the reaction.[20]
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[20]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value from the dose-response curve.[20]
D. µ-Opioid Receptor Binding Assay
This competitive radioligand binding assay determines the binding affinity of a test compound to the µ-opioid receptor.
Protocol:
-
Materials: Receptor source (cell membranes expressing the human µ-opioid receptor), radioligand (e.g., [³H]-DAMGO), test compound, non-specific binding control (e.g., Naloxone), assay buffer, filtration apparatus, and scintillation counter.[9]
-
Membrane Preparation: Resuspend thawed cell membranes in ice-cold assay buffer.[9]
-
Assay Setup (in triplicate):
-
Incubation: Incubate the plate at room temperature for 120 minutes.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.[9]
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding and determine the Ki value from the competition curve.[9]
IV. Synthesis Protocols for Key Piperidine-Based Drugs
A. Synthesis of Fentanyl
The following is an optimized three-step synthesis of Fentanyl.[19]
Protocol:
-
Alkylation: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield N-phenethyl-4-piperidone.
-
Reductive Amination: The resulting piperidone is subjected to reductive amination with aniline, mediated by sodium triacetoxyborohydride, to give the 4-piperidineamine precursor.
-
Acylation: The piperidineamine is then acylated with propionyl chloride to afford Fentanyl.
B. Synthesis of Donepezil
A common synthetic route for Donepezil is described below.[7][16]
Protocol:
-
Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide.[7][16]
-
Reduction: The resulting double bond is then reduced to yield Donepezil.[7][16]
Conclusion
The piperidine scaffold remains a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties have enabled the development of a wide array of clinically successful drugs. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nwmedj.org [nwmedj.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zenodo.org [zenodo.org]
- 23. re.public.polimi.it [re.public.polimi.it]
- 24. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of Novel Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A substantial body of research has highlighted their potential as potent anti-cancer agents.[1][2][3] These compounds often exert their effects by modulating key signaling pathways implicated in tumor growth, proliferation, and survival, such as the PI3K/AKT/mTOR and EGFR pathways.[1][4][5][6] This document provides a detailed set of experimental protocols and application notes to systematically evaluate the efficacy of novel triazine compounds, from initial in vitro screening to in vivo validation.
Key Signaling Pathways Targeted by Triazine Compounds
Triazine derivatives have been shown to inhibit various kinases and signaling proteins crucial for cancer cell survival and proliferation. Understanding the underlying mechanism of action is critical for rational drug design and development.
Caption: Key signaling pathways often targeted by anti-cancer triazine compounds.
Experimental Workflow
A systematic approach is crucial for the efficient evaluation of a novel triazine compound. The following workflow outlines the key stages from initial screening to in vivo testing.
Caption: A stepwise workflow for comprehensive efficacy testing of triazine compounds.
In Vitro Efficacy Evaluation
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic or cytostatic effects of the triazine compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[7][8][9]
Principle: These colorimetric assays measure the metabolic activity of cells.[10] Viable cells with active metabolism can reduce tetrazolium salts (MTT or XTT) to colored formazan products, the amount of which is proportional to the number of living cells.[11][12]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the triazine compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cancer Cell Line | Triazine Compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| HCT116 (Colon) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] |
Apoptosis Assays
Objective: To determine if the triazine compound induces apoptosis (programmed cell death) in cancer cells.
Principle: Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14][15]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the triazine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Triazine Compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Mechanism of Action: Western Blotting
Objective: To investigate the effect of the triazine compound on key proteins within a specific signaling pathway (e.g., PI3K/AKT/mTOR).[16][17]
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[16] By using antibodies against total and phosphorylated forms of proteins, one can assess the activation state of a signaling pathway.[18]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the triazine compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation:
| Treatment | p-AKT/Total AKT Ratio | p-mTOR/Total mTOR Ratio |
| Vehicle Control | 1.0 | 1.0 |
| Triazine Compound | [Insert Value] | [Insert Value] |
In Vivo Efficacy Evaluation
Animal Models
Objective: To evaluate the anti-tumor efficacy of the lead triazine compound in a living organism.[20]
Model: The most common preclinical models are cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice (e.g., nude or SCID mice).[21][22][23][24]
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the triazine compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| Triazine Compound | [Insert Value] | [Insert Value] | [Insert Value] |
Pharmacokinetic Studies
A preliminary assessment of the compound's pharmacokinetic (PK) properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial.[25][26][27] These studies can be conducted in rodents and provide essential information for dose selection and scheduling in efficacy studies.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of novel triazine compounds as potential anti-cancer agents. By systematically assessing their in vitro and in vivo efficacy and elucidating their mechanism of action, researchers can identify promising lead candidates for further development.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. agilent.com [agilent.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. medium.com [medium.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Evaluate the Activity of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Topic: Cellular Assays for 4-(piperidin-1-yl)-1,3,5-triazin-2-amine Activity
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] Compounds incorporating a piperidinyl moiety, such as this compound, are of particular interest for their potential as modulators of key cellular signaling pathways implicated in cancer. This document provides a detailed overview of cellular assays and protocols to characterize the biological activity of this compound and its analogs, with a focus on their potential as anticancer agents.
The primary cellular effects of many substituted triazine derivatives are the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. These effects are often mediated through the inhibition of critical signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathways, which are frequently dysregulated in cancer.[2][3][4][5][6]
These application notes provide protocols for fundamental cellular assays to assess the efficacy of this compound and related compounds. The assays described herein are designed to quantify cytotoxicity, and to elucidate the mechanisms of action by examining apoptosis and cell cycle distribution.
Data Presentation
While specific bioactivity data for the unsubstituted this compound is not extensively available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related substituted 1,3,5-triazine derivatives containing the core scaffold. This data provides a valuable reference for the expected potency and cellular effects of this class of compounds.
Table 1: Summary of In Vitro Anticancer Activity of Substituted this compound Derivatives
| Compound Name | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | Growth Inhibition | 0.45 - 1.66 | [7] |
| N-benzyl-4-(2-benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | HCT-116 (Colon) | MTT | 10.4 | [8] |
| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | HCT-116 (Colon) | MTT | 8.8 | [8] |
| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | HCT-116 (Colon) | MTT | 9.2 | [8] |
| 4-((2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol | HCT-116 (Colon) | MTT | 19.5 | [8] |
| N-benzyl-4-(2-benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | MCF-7 (Breast) | MTT | 22.2 | [8] |
| N-benzyl-4-(2-(4-chlorobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | MCF-7 (Breast) | MTT | 14.5 | [8] |
| N-benzyl-4-(2-(4-bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | MCF-7 (Breast) | MTT | 11.3 | [8] |
| 4-((2-(4-Morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol | MCF-7 (Breast) | MTT | 12.8 | [8] |
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][9][10][11][12] Its aberrant activation is a hallmark of many cancers. Substituted 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and mTOR.[5][6] The diagram below illustrates the key components of this pathway and the likely point of inhibition by triazine compounds.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by triazine compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][13][14][15][16] Overexpression and mutations of EGFR are common in various cancers, making it a key therapeutic target. Several 1,3,5-triazine derivatives have been shown to inhibit EGFR tyrosine kinase activity.[4][17][18]
Caption: EGFR signaling pathway and inhibition by triazine compounds.
Experimental Protocols
The following are detailed protocols for key cellular assays to evaluate the biological activity of this compound and its analogs.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][11]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the medium containing the compound and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow for Apoptosis Assay
References
- 1. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinPGx [clinpgx.org]
- 17. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1,3,5-Triazines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,5-triazine scaffold is a critical heterocyclic moiety present in a wide array of compounds, including pharmaceuticals, herbicides, and advanced materials. Accurate and robust analytical characterization is paramount for ensuring the identity, purity, and stability of these molecules. This document provides detailed application notes and experimental protocols for the primary analytical techniques used in 1,3,5-triazine characterization.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and quantification of 1,3,5-triazine derivatives. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their electronic structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of 1,3,5-triazine derivatives in solution.[1] Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.[2][3] The chemical shifts and coupling patterns of protons and carbons provide a detailed map of the molecular structure. For complex triazines, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to resolve intricate structural features. It is important to note that the NMR spectra of amino-substituted triazines can be complex due to the presence of rotamers in equilibrium.[4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the triazine compound.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent is critical for solubility; for some amino-substituted triazines, a mixture of CDCl₃ with 7% trifluoroacetic acid (TFA) or gentle heating may be required to achieve dissolution.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.
-
-
Instrument Parameters (Typical for a 400-600 MHz Spectrometer): [2][5]
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
¹³C NMR:
-
Spectral Width: 0 to 200 ppm
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
-
-
Data Acquisition & Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For 1,3,5-triazines, FTIR is invaluable for confirming the formation of the triazine ring and identifying its various substituents (e.g., C-Cl, N-H, C=O bonds).[3][6] The technique is particularly useful for monitoring reaction progress and verifying the identity of a final product.
Experimental Protocol: FTIR Analysis using KBr Pellet
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid triazine sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle.[6]
-
Transfer the fine powder into a pellet-forming die.
-
Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
-
Alternative (ATR): For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid or liquid sample directly onto the ATR crystal.[6]
-
-
Instrument Parameters:
-
Data Acquisition & Analysis:
-
Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the KBr pellet (or sample on ATR crystal) in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Analyze the resulting spectrum for characteristic absorption bands of the triazine ring (typically around 1550, 1400, and 800 cm⁻¹) and its substituents.
-
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for the quantitative analysis of conjugated and aromatic systems like 1,3,5-triazines.[7] The technique is governed by the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration. It is a fast, reliable, and cost-effective method for determining the concentration of triazines in various matrices, often reaching ppb-level sensitivity.[7]
Experimental Protocol: Quantitative Analysis of Atrazine in Water
-
Preparation of Standards:
-
Prepare a stock solution of 1000 µg/mL of the triazine standard in a suitable organic solvent (e.g., isopropanol or acetonitrile).[7][8]
-
Perform serial dilutions of the stock solution with deionized water to create a series of calibration standards at known concentrations (e.g., 1, 5, 10, 20, 50 ppb).[7]
-
-
Sample Preparation:
-
Filter the water sample to remove any particulate matter.
-
If necessary, perform a pre-concentration step such as solid-phase extraction (SPE) for trace-level analysis.
-
-
Instrument Parameters:
-
Data Acquisition & Analysis:
-
Measure the absorbance spectra for each calibration standard and the unknown sample.
-
Identify the wavelength of maximum absorbance (λ_max) for the triazine compound (e.g., ~220 nm for atrazine).[9]
-
Construct a calibration curve by plotting the absorbance at λ_max versus the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Chromatographic Techniques
Chromatography is essential for separating complex mixtures of triazines and their metabolites from various matrices. The choice between gas and liquid chromatography depends on the volatility and polarity of the analytes.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile triazine herbicides in environmental samples like water and soil.[11][12] The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, allowing for detection at parts-per-trillion (ppt) levels.[12][13]
Experimental Protocol: EPA Method 523 for Triazines in Drinking Water[14]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Adjust the pH of a 250 mL water sample and add surrogates.[14]
-
Pass the sample through a carbon SPE cartridge to adsorb the triazines.[14]
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with ethyl acetate and dichloromethane/methanol.[14]
-
Dry the extract with anhydrous sodium sulfate and concentrate it to a final volume of 1.0 mL under a gentle stream of nitrogen.[14]
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph: Agilent 6890N or similar.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Injector: Splitless mode at 250°C.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Program: Initial temp 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[6]
-
Mass Spectrometer: Ion Trap or Quadrupole analyzer.[6]
-
Ionization: Electron Impact (EI) at 70 eV.[6]
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) for trace analysis.[6][14]
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of known standards.
-
Quantify using an internal standard technique.[14]
-
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the preferred method for analyzing triazines that are thermally unstable or have low volatility, including many modern derivatives and their polar metabolites.[10] Coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), HPLC provides excellent separation and sensitivity.[9] Reversed-phase chromatography on C18 columns is most common.[8]
Experimental Protocol: Analysis of Triazine Herbicides by HPLC-DAD
-
Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME): [10]
-
To a 5.0 mL water sample, rapidly inject a mixture of an extraction solvent (e.g., 12 µL chlorobenzene) and a disperser solvent (e.g., 1.0 mL acetone).[15]
-
A cloudy solution will form. Centrifuge to separate the phases.
-
Collect the settled organic phase for injection.
-
-
HPLC Instrument Parameters: [8][9]
-
HPLC System: System equipped with a pump, autosampler, and DAD.
-
Column: Accucore C18, 2.6 µm (100 x 2.1 mm) or equivalent.[8]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an isocratic mobile phase of water/phosphate buffer and acetonitrile.[9]
-
Flow Rate: 0.5 - 1.5 mL/min.[9]
-
Column Temperature: Ambient or elevated (e.g., 40°C).[16]
-
Injection Volume: 10 - 70 µL.[9]
-
Detector: DAD, monitoring at the λ_max of the triazines (e.g., 220 nm and 260 nm).[9]
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to standards.
-
Quantify using a calibration curve generated from standards of known concentrations.
-
Thermal Analysis
Application Note: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of 1,3,5-triazine materials. DSC measures heat flow to determine melting points and phase transitions, while TGA measures changes in mass as a function of temperature to determine thermal stability and decomposition temperatures.[17][18] This information is critical for drug development (stability) and materials science (processing conditions).
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the triazine sample into an aluminum or ceramic TGA/DSC pan.
-
-
Instrument Parameters:
-
Atmosphere: Inert (Nitrogen) or oxidative (Air) at a flow rate of 20-50 mL/min.
-
Temperature Program: Ramp from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).[17]
-
-
Data Analysis:
-
DSC: Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
TGA: Analyze the weight loss curve to determine the onset of decomposition and the temperature at which significant mass loss occurs. For some triazine derivatives, decomposition temperatures can be as high as 464°C.[18]
-
Quantitative Data Summary
The performance of various analytical techniques for triazine analysis is summarized below.
| Analytical Method | Analyte/Matrix | Linearity Range | Detection Limit (LOD) / Quantification Limit (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GC-MS | Atrazine in Water | - | LOD: 1.7 ppt (ng/L) | 90.5 ± 3.5 | 3.2 | [12] |
| GC-MS (DLLME) | Triazines in Water | 0.2–200 µg/L | LOD: 0.021–0.12 µg/L | 85.2–119.4 | 1.36–8.67 | [15] |
| HPLC-DAD (DLLME) | Triazines in Water & Soil | 0.5–200 ng/mL | LOD: 0.05–0.1 ng/mL | - | - | [10] |
| HPLC-DAD (USAEME) | Triazines in Water | 0.5–200 ng/mL | LOD: 0.06–0.1 ng/mL; LOQ: 0.2-0.3 ng/mL | - | - | [10] |
| HPLC-DAD (SPE) | Simazine, Atrazine | 0.5–20 mg/L | LOD: 0.084–0.121 µg/L | 99.6–104.8 | - | [10] |
| UV-Vis Spectroscopy | Atrazine in Water | - | ppb (µg/L) level | - | - | [7] |
Visualized Workflows
The following diagrams illustrate the logical flow and relationships between the analytical techniques described.
Caption: General experimental workflow for 1,3,5-triazine analysis.
Caption: Logical relationships of analytical techniques for triazines.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tdx.cat [tdx.cat]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. process-insights.com [process-insights.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]
Application Notes and Protocols for High-Throughput Screening of Triazine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of triazine libraries. Triazine scaffolds are privileged structures in medicinal chemistry, forming the basis for a wide range of biologically active compounds. HTS enables the rapid evaluation of large and diverse triazine libraries to identify hit compounds with desired biological activities, accelerating the drug discovery and development process.
Introduction to High-Throughput Screening of Triazine Libraries
High-throughput screening is a cornerstone of modern drug discovery, allowing for the automated testing of tens of thousands to millions of compounds against a specific biological target.[1][2] Triazine-based compound libraries are of particular interest due to the versatility of the triazine core, which allows for the creation of diverse chemical entities with a wide range of pharmacological properties. These libraries have been successfully screened against various target classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, leading to the discovery of potent and selective modulators.[3][4][]
The general workflow for an HTS campaign involving a triazine library follows a multi-step process, from initial planning to the identification and validation of hit compounds.[6][7]
Experimental Workflow for Triazine Library Screening
The successful execution of a high-throughput screen of a triazine library involves a series of well-defined steps, from initial assay development to the confirmation of promising hit compounds. This workflow is designed to maximize efficiency and ensure the reliability of the screening data.
Data Presentation: Quantitative Analysis of Triazine Library Screens
The following tables summarize representative quantitative data from high-throughput screening campaigns involving triazine libraries against various biological targets.
Table 1: Overview of Triazine Library Screening Campaigns
| Target Class | Specific Target | Library Size | Screening Concentration (µM) | Hit Rate (%) | Z' Factor | Reference |
| Kinase | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Small library | 1.5 | Not Reported | Not Reported | [4] |
| Kinase | Bruton's Tyrosine Kinase (BTK) | 637,777 (DEL) | Not Applicable | Not Reported | Not Reported | [3] |
| Kinase | Janus Kinase 3 (JAK3) | 78,386 (DEL) | Not Applicable | Not Reported | Not Reported | [3] |
| Isomerase | Peptidyl-prolyl cis-trans isomerase NIMA-interacting-1 (Pin1) | 78,386 (DEL) | Not Applicable | Not Reported | Not Reported | [3] |
| Kinase | Receptor Interacting Protein 1 (RIP1) | Not Specified | Not Specified | Not Reported | 0.57 - 0.62 | [8] |
| Antiviral | Interferon Signal Enhancers | 4,000 | Multiple | 0.8 | Not Reported | [9] |
Table 2: Potency of Hit Compounds from Triazine Library Screens
| Target | Hit Compound | Assay Type | IC50/EC50 (nM) | Reference |
| BTK | Compound 1 | Biochemical | 1.9 | [3] |
| JAK3 | Compound 2 | Biochemical | 3.6 | [3] |
| JAK3 | Compound 3 | Biochemical | 2.1 | [3] |
| JAK3 | Compound 4 | Biochemical | 32 | [3] |
| Pin1 | Compound 5 | Biochemical | 1,200 | [3] |
| Pin1 | Compound 6 | Biochemical | 2,500 | [3] |
| PDK1 | Compound 5i | Biochemical | <1,500 | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol describes a fluorescence polarization assay to identify inhibitors of a target kinase from a triazine library. The assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in the fluorescence polarization signal.[8]
Materials:
-
Target Kinase
-
Fluorescently Labeled Tracer (e.g., fluorescein-labeled ligand)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Triazine Compound Library (in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled tracer in assay buffer.
-
Dilute the triazine compound library to the desired screening concentration in assay buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Protocol:
-
Add 5 µL of the diluted triazine compounds or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add 5 µL of the 2X target kinase solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescently labeled tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.
-
Calculate the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 indicates a robust assay.[10]
-
Cell-Based Luciferase Reporter Assay
This protocol outlines a cell-based luciferase reporter assay to screen a triazine library for modulators of a specific signaling pathway. This assay is useful for identifying compounds that affect gene expression downstream of a target of interest.[11][12]
Materials:
-
Host cell line stably or transiently expressing a luciferase reporter construct
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Triazine Compound Library (in DMSO)
-
Luciferase Assay Reagent (containing luciferin substrate and lysis buffer)
-
384-well, white, solid-bottom microplates
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Dilute the triazine compound library to the desired screening concentration in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the triazine compounds or controls.
-
Incubate for the desired period (e.g., 6-24 hours) to allow for compound action and reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.
-
Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls on each plate.
-
Calculate the Z' factor to determine the quality of the assay.
-
Identify hits based on a predefined activity threshold (e.g., >50% activation or inhibition).
-
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways that can be targeted by triazine library screening.
B-Cell Receptor (BCR) Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[13][14] Inhibitors of BTK, discovered through screening, are effective in treating certain B-cell malignancies.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and cell growth.[15][16][17] Triazine-based inhibitors targeting JAKs, such as JAK3, have therapeutic potential in autoimmune diseases and cancers.
Pin1-Mediated Signaling in Cancer
Peptidyl-prolyl isomerase NIMA-interacting 1 (Pin1) is a key regulator of numerous signaling pathways implicated in cancer by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in proteins.[18][19][20]
Adenosine Receptor Signaling
Adenosine receptors, such as the A2A receptor, are GPCRs that play significant roles in various physiological processes, including inflammation and neurotransmission. They are attractive targets for therapeutic intervention in a range of diseases.[21][22]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 3. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. Oncogenic Hijacking of the PIN1 Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine and Related Derivatives as Potential Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
While specific applications of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine as a molecular probe are not extensively documented in current literature, the 1,3,5-triazine scaffold featuring piperidine moieties is a cornerstone for developing a diverse range of biologically active molecules. These derivatives have shown promise as enzyme inhibitors, receptor antagonists, and fluorescent markers, highlighting the potential of this chemical class in molecular probing and drug discovery.
This document provides a comprehensive overview of the synthesis, potential applications, and experimental protocols related to this compound and its structurally similar analogues. The information is intended to serve as a foundational guide for researchers interested in exploring the utility of these compounds as molecular probes.
Chemical Properties and Synthesis
The 1,3,5-triazine core is a versatile platform for chemical modification. The stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the controlled introduction of various functional groups, including piperidine and other amines. This synthetic flexibility enables the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are critical for its function as a molecular probe.
Derivatives of 1,3,5-triazine have been synthesized for various biological evaluations, including as monoamine oxidase (MAO) inhibitors and anticancer agents.[1][2][3] The piperidine group often contributes to the molecule's binding affinity and pharmacokinetic properties.[4]
Potential Applications as Molecular Probes
Although direct evidence for "this compound" as a molecular probe is limited, its structural motifs are present in compounds with demonstrated biological activities that are amenable to probe-based studies.
-
Enzyme Inhibition Assays: Derivatives of 1,3,5-triazine have been identified as inhibitors of enzymes like monoamine oxidase (MAO).[3] A fluorescently labeled version of such an inhibitor could be used in binding assays to screen for other potential inhibitors or to study enzyme kinetics and localization.
-
Receptor Binding Studies: Triazine derivatives have been developed as antagonists for receptors such as the histamine H4 receptor.[5] A probe based on this scaffold could be used to quantify receptor density in tissues or to identify novel receptor ligands through competitive binding assays.
-
Fluorescent Imaging: Certain 1,3,5-triazine derivatives exhibit intrinsic fluorescent properties.[6][7] This characteristic is fundamental for a molecular probe, enabling its detection and quantification in biological systems using techniques like fluorescence microscopy and flow cytometry. The development of "push-pull" chromophores within the triazine structure can lead to compounds with high Stokes shifts and sensitivity to the local environment.[6][7]
Quantitative Data Summary
The following table summarizes the biological activity of various 1,3,5-triazine derivatives containing a piperidine moiety, showcasing their potential as leads for developing molecular probes.
| Compound ID | Structure/Modification | Target | Activity (IC50/Ki) | Reference |
| 18 | 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | MAO-A | Comparable to clorgyline | [3] |
| 7a-f | 2-(Substituted-benzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | HCT-116 cancer cells | 8.8–19.5 µM | [2] |
| 9a-f | 4-((2-(Substituted-benzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | MCF-7 cancer cells | 10.4–22.2 µM | [2] |
| 6 | 4-(Cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Histamine H4 Receptor | Ki = 63 nM | [5] |
| 3c, 3n, 3o | 4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | Various microbial strains | Significant antimicrobial activity | [8] |
Experimental Protocols
General Synthesis of N-(4,6-dipiperidino-1,3,5-triazin-2-yl) Amino Acid Derivatives[1][3]
This protocol describes a general method for the synthesis of 1,3,5-triazine derivatives with two piperidine groups and an amino acid side chain, which can be adapted for the synthesis of other derivatives.
Workflow Diagram:
Caption: General synthesis workflow for N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives.
Materials:
-
Cyanuric chloride
-
Piperidine
-
Desired α-amino acid
-
Triethylamine (Et3N)
-
1,4-Dioxane
-
Water
-
5% Citric acid or 1 N HCl
Procedure:
-
Preparation of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine: React cyanuric chloride with one equivalent of piperidine in the presence of an acid scavenger like sodium carbonate.[3]
-
Reaction with Amino Acid: A mixture of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (2 mmol) and triethylamine (3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.[1][3]
-
A solution of the desired α-amino acid (2.4 mmol) and triethylamine (3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture. This is stirred overnight at room temperature.[1][3]
-
Final Substitution: Piperidine (3 mmol) and triethylamine (4 mmol) are added to the reaction mixture, which is then stirred at 75-80 °C for 5 hours.[3]
-
Work-up: The reaction mixture is neutralized with 5% citric acid or 1 N HCl. The resulting precipitate is filtered, washed, and dried to yield the final product.[3]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol can be used to evaluate the potential of synthesized triazine derivatives as MAO inhibitors.
Signaling Pathway Diagram:
Caption: Mechanism of MAO-A inhibition by a 1,3,5-triazine derivative.
Principle: The assay measures the activity of MAO by monitoring the production of a fluorescent product from a suitable substrate. The inhibitory potential of the test compound is determined by its ability to reduce this fluorescence.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Fluorogenic MAO substrate (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for binding.
-
Initiate the reaction by adding the substrate solution (containing Amplex Red and HRP).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel molecular probes. Their synthetic tractability allows for the incorporation of various functionalities to optimize their properties for specific applications in enzyme and receptor studies, as well as in cellular imaging. The protocols and data presented here provide a valuable resource for researchers aiming to explore the potential of these compounds in their own investigations. Further research into the photophysical properties of these triazine derivatives is warranted to fully unlock their potential as fluorescent molecular probes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, making them promising candidates in drug discovery and development.[1][2] Their therapeutic potential often stems from their ability to selectively inhibit specific enzymes involved in various disease pathways.[2][3] This document provides detailed application notes and standardized protocols for developing and conducting enzyme inhibition assays to screen and characterize triazine compounds.
The following sections will cover the principles of common enzyme inhibition assays, provide step-by-step protocols for specific enzyme targets of triazine derivatives, and offer guidance on data analysis and presentation. These protocols are designed to be adaptable for high-throughput screening (HTS) applications, a crucial step in identifying lead compounds.[4][5]
General Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools for quantifying the ability of a compound to reduce the activity of a specific enzyme.[6] The core principle involves measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[6] By comparing these rates, the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.[6]
Commonly employed assay formats include:
-
Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.
-
Fluorometric Assays: These assays detect changes in fluorescence intensity or polarization as the enzymatic reaction proceeds.
-
Luminescent Assays: These assays measure the light produced from a chemical reaction, often coupled to the enzymatic reaction of interest.
The choice of assay method depends on the specific enzyme, the availability of suitable substrates, and the desired throughput.
Experimental Protocols
This section provides detailed protocols for assays targeting enzymes known to be inhibited by triazine compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Dihydrofolate reductase is a key enzyme in nucleotide synthesis, and its inhibition can block cell proliferation, making it a target for anticancer drugs.[7][8] Triazine derivatives have been identified as potent DHFR inhibitors.[7]
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Triazine test compounds
-
Positive Control: Methotrexate
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of DHFR in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of DHF in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of the triazine test compounds and methotrexate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer
-
20 µL of NADPH solution
-
10 µL of DHFR enzyme solution
-
10 µL of triazine compound solution or buffer (for control wells).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 20 µL of DHF substrate to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the triazine compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[9]
-
Workflow for DHFR Inhibition Assay
Caption: Workflow for the DHFR enzyme inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Certain triazine derivatives have shown potential as AChE inhibitors.
Principle: This colorimetric assay is based on Ellman's method.[9] Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the formation of which is monitored spectrophotometrically at 412 nm.[9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Triazine test compounds
-
Positive Control: Donepezil or Eserine[10]
-
96-well clear microplates
-
Microplate reader capable of reading absorbance at 412 nm
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in assay buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in assay buffer.
-
Prepare serial dilutions of the triazine test compounds and positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
120 µL of Assay Buffer
-
20 µL of DTNB solution
-
20 µL of triazine compound solution or buffer (for control wells).
-
20 µL of AChE enzyme solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 20 µL of ATCI substrate to each well.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals for 10-15 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each inhibitor concentration.[9]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [((Activity of control - Activity of test compound) / Activity of control)] x 100[9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
-
Signaling Pathway for AChE Inhibition
Caption: Inhibition of acetylcholine hydrolysis by a triazine compound.
PI3K/mTOR Pathway Inhibition Assay
The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, and dual inhibitors of PI3K and mTOR are of significant interest. Triazine derivatives have been developed as potent inhibitors of this pathway.[11]
Principle: This can be assessed using various methods, including immunoassays (e.g., ELISA) to measure the phosphorylation of downstream targets like Akt and S6 kinase, or luminescence-based assays that quantify ATP consumption by the kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials (for TR-FRET assay):
-
Recombinant PI3K and/or mTOR enzymes
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Kinase Assay Buffer
-
Triazine test compounds
-
Positive Control: A known PI3K/mTOR inhibitor (e.g., Gedatolisib)[12]
-
384-well low-volume white microplates
-
TR-FRET-capable microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of the triazine test compounds and positive control in the kinase assay buffer.
-
-
Assay Setup:
-
Add the triazine compound or control to the wells of the microplate.
-
Add the PI3K or mTOR enzyme and the biotinylated substrate peptide.
-
-
Initiate Reaction:
-
Add ATP to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection mix containing the europium-labeled antibody and streptavidin-acceptor.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring the emission at two different wavelengths (for the donor and acceptor fluorophores).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Determine the percentage of inhibition and subsequently the IC50 values as described in the previous protocols.
-
PI3K/mTOR Signaling Pathway
Caption: Dual inhibition of the PI3K/mTOR pathway by a triazine compound.
Data Presentation
Summarize all quantitative data from the inhibition assays in clearly structured tables for easy comparison of the inhibitory potencies of different triazine compounds.
Table 1: Inhibitory Activity of Triazine Compounds against DHFR
| Compound ID | IC50 (nM) |
| Triazine-1 | 7.46 |
| Triazine-2 | 3.72 |
| Triazine-3 | 6.46 |
| Triazine-4 | 4.08 |
| Methotrexate | 5.20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be derived from experimental results.[7]
Table 2: Acetylcholinesterase Inhibition by Triazine Derivatives
| Compound ID | % Inhibition at 1 µM | IC50 (µM) |
| Triazine-A | 85.2 ± 3.1 | 0.73 |
| Triazine-B | 62.5 ± 4.5 | 36.74 |
| Triazine-C | 48.9 ± 2.8 | 19.35 |
| Donepezil | 95.1 ± 1.9 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be derived from experimental results.[10]
Table 3: PI3Kα and mTOR Inhibitory Activity of Selected Triazines
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Triazine-X | 2.3 | 15.4 |
| Triazine-Y | 14.6 | 34.0 |
| Gedatolisib | 1.8 | 12.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be derived from experimental results.[3]
Conclusion
The development of robust and reliable enzyme inhibition assays is critical for the successful identification and optimization of triazine-based drug candidates. The protocols and guidelines presented in this document provide a solid foundation for researchers to screen compound libraries, determine inhibitor potencies, and elucidate the mechanism of action of novel triazine derivatives. Careful assay design, optimization, and data analysis will ultimately accelerate the discovery of new therapeutics.
References
- 1. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 2. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This document provides detailed application notes and protocols for the in vivo evaluation of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine, a novel triazine derivative. Given the diverse potential of triazine compounds, this guide outlines experimental designs for assessing anticancer, anti-inflammatory, and neuroprotective activities in established animal models. The protocols are designed to be adaptable based on the specific research focus.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the broad bioactivity of structurally related 1,3,5-triazine derivatives, the following therapeutic areas are proposed for investigation with corresponding well-validated animal models.
-
Anticancer Activity: Triazine derivatives have shown promise as anticancer agents, often targeting signaling pathways like PI3K/mTOR.[1][2] A xenograft mouse model is the gold standard for evaluating the in vivo efficacy of novel anticancer compounds.
-
Anti-inflammatory Activity: Several triazine compounds have demonstrated anti-inflammatory and analgesic properties.[3] The carrageenan-induced paw edema model in rodents is a classical and reliable method for screening potential anti-inflammatory drugs.
-
Neuroprotective Effects: Certain triazine derivatives have been investigated for their neuroprotective potential in models of neurodegenerative diseases like Alzheimer's disease.[4] The streptozotocin (STZ)-induced model of sporadic Alzheimer's in rats is a relevant model to explore neuroprotective effects.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the proposed in vivo studies.
Table 1: Anticancer Efficacy in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day X | Tumor Weight (g) at Day X | Body Weight Change (%) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control (e.g., Doxorubicin) | 5 |
Table 2: Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | Inhibition of Edema (%) at 5h |
| Vehicle Control | - | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., Indomethacin) | 10 |
Table 3: Neuroprotective Effects in STZ-Induced Alzheimer's Rat Model
| Treatment Group | Dose (mg/kg) | Escape Latency in MWM (s) | Time in Target Quadrant in MWM (s) | CA1 Pyramidal Layer Thickness (µm) |
| Sham Control | - | |||
| STZ + Vehicle | - | |||
| STZ + this compound | 5 | |||
| STZ + this compound | 10 | |||
| STZ + this compound | 15 |
Experimental Protocols
Protocol 1: Evaluation of Anticancer Activity in a Xenograft Mouse Model
Objective: To assess the in vivo antitumor efficacy of this compound.
Animal Model: Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, as some triazines have shown efficacy against it).[1]
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Doxorubicin)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cells under appropriate conditions. Harvest the cells and resuspend in a 1:1 mixture of media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Tumor Induction: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups (n=8-10 mice/group).
-
Drug Administration: Administer this compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal injection) daily or on a predetermined schedule for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, Western blotting).
Protocol 2: Assessment of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Animal Model: Wistar rats or Swiss albino mice, 180-200 g.
Materials:
-
This compound
-
Vehicle (e.g., normal saline with 0.5% Tween 80)
-
Positive control drug (e.g., Indomethacin)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into treatment and control groups (n=6-8 animals/group).
-
Drug Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Investigation of Neuroprotective Effects in an STZ-Induced Alzheimer's Rat Model
Objective: To determine the potential neuroprotective effects of this compound.
Animal Model: Adult male Wistar rats, 250-300 g.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Morris Water Maze (MWM) apparatus
-
Histological reagents
Procedure:
-
Animal Grouping: Randomly assign rats to different groups: Sham, STZ + Vehicle, and STZ + treatment groups with varying doses of the test compound (n=8-10 rats/group).
-
Surgical Procedure (STZ Administration): Anesthetize the rats and place them in a stereotaxic frame. Inject STZ (e.g., 3 mg/kg) intracerebroventricularly (ICV) into each lateral ventricle. Sham-operated rats will receive an equivalent volume of aCSF.
-
Drug Treatment: Begin the administration of this compound or vehicle one day after the surgery and continue for a specified duration (e.g., 21 days).
-
Behavioral Testing (Morris Water Maze): On a designated day post-surgery (e.g., day 14), begin the MWM test to assess spatial learning and memory. The test typically consists of acquisition trials (4-5 days) followed by a probe trial.
-
Histological Analysis: After the completion of behavioral testing, euthanize the animals and perfuse them with saline followed by a fixative. Collect the brains and process them for histological analysis, such as Nissl staining to assess neuronal loss in the hippocampus, particularly the CA1 region.
Mandatory Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for in vivo testing.
References
- 1. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective effect of a triazine derivative in an Alzheimer's rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a sequential substitution protocol starting from cyanuric chloride.
Issue ID: YL-01 - Low Yield of Final Product
Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in this synthesis is a common issue and can stem from several factors throughout the two-step substitution process. The primary areas to investigate are incomplete reactions, formation of byproducts, and losses during purification.
Troubleshooting Steps:
-
Verify the Quality of Starting Materials: Ensure that the cyanuric chloride is dry and has not hydrolyzed. Use of fresh, high-purity piperidine and a reliable source of ammonia (or ammonium hydroxide) is crucial.
-
Optimize Reaction Conditions for Step 1 (Piperidine Substitution):
-
Temperature Control: This is the most critical parameter. The first substitution with piperidine should be conducted at a low temperature, typically 0-5 °C, to prevent di-substitution.[1][2] Running the reaction at room temperature or higher will likely lead to the formation of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine, a significant impurity that reduces the yield of the desired intermediate.
-
Stoichiometry: Use a precise 1:1 molar ratio of cyanuric chloride to piperidine. An excess of piperidine will favor the formation of the di-substituted byproduct.
-
Base: Employ a non-nucleophilic base, such as sodium carbonate or potassium carbonate, to neutralize the HCl generated during the reaction.[3] The base should be added portion-wise to maintain a stable pH.
-
-
Optimize Reaction Conditions for Step 2 (Amination):
-
Temperature and Pressure: The second substitution with ammonia requires more forcing conditions. This step is typically carried out at an elevated temperature, and sometimes in a sealed vessel to maintain ammonia concentration.
-
Ammonia Source: Anhydrous ammonia gas bubbled through the reaction mixture or a concentrated solution of ammonium hydroxide can be used. Ensure an adequate excess of the ammonia source is present to drive the reaction to completion.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the intermediate and final product.[1] This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Purification Strategy: Significant losses can occur during purification.
-
Work-up: Upon completion of each step, a careful aqueous work-up is necessary to remove inorganic salts and excess reagents.
-
Chromatography: Column chromatography is often required to separate the desired product from unreacted intermediates and byproducts. Due to the basic nature of the amine-containing products, streaking on silica gel can be an issue.[4] Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to improve separation.[4][5] Alternatively, using basic alumina as the stationary phase can be effective.[4]
-
Recrystallization: This is an effective final purification step to obtain a high-purity product and can improve the overall isolated yield.[6] A screening of solvents is recommended to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or isopropanol are often good starting points for similar compounds.[6]
-
Issue ID: YL-02 - Presence of Multiple Spots on TLC After Step 1
Question: After the first reaction step with piperidine, my TLC plate shows multiple spots, including what I suspect is a di-substituted byproduct. How can I minimize this?
Answer: The formation of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is a common side reaction. Here’s how to suppress it:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the addition of piperidine and for the entire duration of the reaction.[1][2] The second substitution is significantly faster at higher temperatures.
-
Slow Addition of Piperidine: Add the piperidine solution dropwise to the solution of cyanuric chloride. This ensures that there is no localized excess of the nucleophile, which can lead to di-substitution.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and consistent temperature throughout.
-
Correct Stoichiometry: Use no more than one equivalent of piperidine relative to cyanuric chloride.
Issue ID: PUR-01 - Difficulty in Purifying the Final Product
Question: I am having trouble purifying the final product, this compound, by column chromatography. The product seems to be streaking or I am getting poor separation. What can I do?
Answer: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, leading to poor chromatographic separation.[4]
-
TLC Optimization: First, find a suitable solvent system using TLC. A common mobile phase for aminotriazines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Adding a Basic Modifier: To reduce streaking, add a small amount (0.5-1%) of a base such as triethylamine or ammonium hydroxide to your eluent.[4][5] This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using basic alumina instead of silica gel for your column.[4] This can significantly improve the separation of basic compounds.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to effectively separate the product from less polar impurities and then elute your more polar product.
-
Recrystallization: If chromatography is still problematic, consider recrystallization as an alternative or subsequent purification step.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct synthesis involves a two-step sequential nucleophilic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[8][9]
-
Step 1: Reaction of cyanuric chloride with one equivalent of piperidine at a low temperature (0-5 °C) to selectively replace one chlorine atom, forming the intermediate 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.[3][10]
-
Step 2: Reaction of the dichloro-intermediate with ammonia (or ammonium hydroxide) at an elevated temperature to replace a second chlorine atom, yielding the final product.
Q2: Why is temperature control so critical in this synthesis?
A2: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second chlorine is less reactive and requires a higher temperature (room temperature or above) for substitution. The third chlorine is even less reactive and requires more forcing conditions. Strict temperature control is essential to achieve selective substitution and avoid the formation of di- and tri-substituted byproducts, which would lower the yield of the desired monosubstituted intermediate and, consequently, the final product.[1][2]
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of substituted triazines.[11] This is particularly effective for the second and third substitution steps, which often require higher temperatures and longer reaction times under conventional heating.
Q4: What are the main byproducts to look out for?
A4: The primary byproducts are typically:
-
2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine: Formed if the temperature is too high or excess piperidine is used in the first step.
-
Unreacted 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine: If the second step (amination) does not go to completion.
-
Hydrolyzed species: If moisture is present, cyanuric chloride or the chlorinated intermediates can hydrolyze to form hydroxy-triazines, which can complicate purification.[12][13][14]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with a standard if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Triazine Synthesis
| Starting Material | Nucleophile(s) | Reaction Conditions | Product | Yield (%) | Reference |
| Cyanuric Chloride | Piperidine, then various α-amino acids | Step 1: Na₂CO₃, rt; Step 2: Piperidine, TEA, 75-80 °C | N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives | 71-82 | [3] |
| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Various α-amino acids | TEA, 1,4-dioxane/water, rt overnight | 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino) derivatives | - | [3] |
| Cyanuric Chloride | 3-methylpiperidine | KOH, acetone/H₂O, reflux 24h | 2,4-dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine | - | [15] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (Intermediate)
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Piperidine
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Distilled water
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of piperidine (1 equivalent) in acetone.
-
Slowly add the piperidine solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.
-
Simultaneously, add a solution of sodium carbonate (1.1 equivalents) in water portion-wise to neutralize the forming HCl.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase).
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice.
-
Filter the resulting white precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
-
Concentrated ammonium hydroxide (28-30%)
-
1,4-Dioxane or a similar inert solvent
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a sealable reaction vessel, dissolve 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1 equivalent) in 1,4-dioxane.
-
Add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents).
-
Add sodium bicarbonate (2 equivalents) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Caution: The reaction generates pressure. Ensure the reaction vessel is appropriate for these conditions and take necessary safety precautions.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Triazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with triazine compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My triazine compound is precipitating in the aqueous buffer of my in vitro assay. What is the first step to address this?
A1: Precipitation in aqueous buffers is a common challenge for hydrophobic compounds like many triazine derivatives. The standard initial approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution before diluting it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1]
Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. When preparing your working concentrations, dilute this stock solution into your final assay buffer, ensuring vigorous mixing.[1] A critical consideration is that the final concentration of the organic solvent in the assay must be low enough to not affect the biological system and should be kept consistent across all experimental conditions, including vehicle controls.[1]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The maximum tolerated DMSO concentration is highly cell-type dependent.[1][2] As a general guideline, it is advisable to keep the final concentration at or below 0.5% (v/v).[1] Many studies recommend using concentrations as low as 0.1% to minimize off-target effects.[1][2] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to determine the baseline response and ensure that the observed effects are from the compound and not the solvent.[1]
Q3: I'm still observing precipitation even after using a DMSO stock, or my assay is sensitive to DMSO. What are the alternative strategies?
A3: If DMSO is not a viable option, several other strategies can be employed:
-
Co-solvents: Using a mixture of water-miscible solvents can improve solubility. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[1][3] The choice of co-solvent and its final concentration must be empirically tested for both compound solubility and assay compatibility.[1]
-
pH Adjustment: Many triazine compounds are weak acids or bases, and their solubility can be influenced by pH.[4][5] Adjusting the pH of the buffer can increase the ionization of the compound, thereby enhancing its solubility.[5]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[6][7][8] This is a widely used technique to improve the aqueous solubility, dissolution rate, and stability of poorly soluble compounds.[7]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3][9] Techniques like nanosuspensions or encapsulating the compound in lipid or polymeric nanoparticles can significantly improve solubility.[10][11]
Q4: My compound precipitates during a long-term (24-72 hour) cell culture experiment. What could be the cause and how can I solve it?
A4: This may be due to exceeding the compound's thermodynamic solubility in the final assay medium, even if it was initially dissolved (kinetic solubility).[1]
-
Solution 1: Lower the Concentration: Determine if a lower, non-precipitating concentration of the compound can still elicit a biological response.[1]
-
Solution 2: Advanced Formulations: For long-term experiments, consider using formulations that provide sustained solubility, such as cyclodextrin inclusion complexes or nanoparticle-based delivery systems.[3]
Q5: I am observing inconsistent results or poor reproducibility between experiments. Could this be related to solubility?
A5: Yes, inconsistent solubilization or precipitation of the compound is a likely cause. The amount of soluble compound available to the biological system may be varying between experiments.[1]
-
Solution 1: Standardize Stock Preparation: Ensure your stock solution is fully dissolved before each use. Briefly vortex and visually inspect for any precipitate. If necessary, gently warm the stock solution, but first verify the compound's stability at elevated temperatures.[1]
-
Solution 2: Perform a Solubility Test: Before conducting your main assay, perform a simple kinetic solubility test in your final assay medium. This will help you determine the concentration at which your compound remains soluble over the duration of your experiment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon dilution in aqueous buffer. | Low aqueous solubility of the triazine compound. | Prepare a concentrated stock solution in 100% DMSO and then dilute into the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[1][2] |
| Precipitation occurs even with a DMSO stock solution. | The final concentration of the compound exceeds its solubility limit in the assay medium. | Lower the final concentration of the compound. Alternatively, explore co-solvents (e.g., ethanol, PEG) or other formulation strategies like cyclodextrins.[1][3] |
| Cell death or altered cell morphology is observed in control wells. | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Reduce the final concentration of the solvent in the assay. A general recommendation is to keep DMSO concentration at or below 0.5%, with some studies suggesting as low as 0.1%.[1][2] Always include a vehicle control with the same solvent concentration. |
| Compound solubility decreases over time in a long-term experiment. | The compound is kinetically soluble but thermodynamically unstable in the assay medium. | Use a lower, more stable concentration of the compound. Consider advanced formulations like cyclodextrin complexes or nanoparticles for sustained solubility.[1][6][10] |
| Inconsistent biological activity is observed across experiments. | Variable amounts of the compound are in solution due to inconsistent stock preparation or precipitation. | Standardize the stock solution preparation protocol. Perform a kinetic solubility test to confirm the soluble concentration range in your assay medium.[1] |
| The triazine compound is a weak acid or base and shows pH-dependent solubility. | The pH of the assay buffer is not optimal for the compound's solubility. | Adjust the pH of the buffer to a range where the compound is more ionized and therefore more soluble.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution of a triazine compound in DMSO for subsequent dilution in aqueous assay buffers.
Materials:
-
Triazine compound (powder form)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the triazine compound and place it into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing.
-
For compounds that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be applied.
-
Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the concentration at which a triazine compound remains soluble in the final assay buffer over a specific time period.
Materials:
-
Concentrated stock solution of the triazine compound in 100% DMSO
-
Assay buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (e.g., at 620 nm)
Procedure:
-
Prepare a series of dilutions of your compound from the DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the assay buffer to each well.
-
Transfer a small volume (e.g., 1-2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the assay buffer plate. The final DMSO concentration should be consistent across all wells and match the concentration you will use in your biological assay.
-
Mix the contents of the wells thoroughly.
-
Measure the absorbance or light scattering of the plate at time zero.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Measure the absorbance or light scattering at various time points (e.g., 1, 2, 4, 24 hours). An increase in absorbance or light scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance or light scattering over the desired time period is considered the kinetic solubility limit.
Visualizations
Caption: Workflow for solubilizing triazine compounds for in vitro assays.
Caption: Mechanism of solubility enhancement using cyclodextrins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrealm.com [chemrealm.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Crystallization of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question 1: My compound is not crystallizing from solution. What should I do?
Answer:
Failure to form crystals can be due to several factors, including high solubility in the chosen solvent, insufficient supersaturation, or the presence of impurities that inhibit crystal nucleation. Here are some steps to induce crystallization:
-
Increase Supersaturation:
-
Evaporate Solvent: Slowly evaporate the solvent to increase the concentration of the compound.
-
Cooling: If the solution is at room temperature, try cooling it in an ice bath or refrigerator to decrease solubility.[1]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites.[1]
-
Seeding: Add a small, pure crystal of this compound to the solution. If seed crystals are unavailable, you can sometimes obtain them by dissolving a small amount of the crude material in a minimal amount of a different, highly volatile solvent and allowing it to evaporate quickly.[2][3]
-
-
Re-evaluate Solvent System: If the above methods fail, your compound may be too soluble in the chosen solvent. You may need to select a different solvent or use an anti-solvent system.
Question 2: I have a very low yield of crystals. How can I improve it?
Answer:
A poor recovery of crystalline material is a common issue and can often be rectified.[4] Potential causes and their solutions are outlined below:
-
Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the compound may remain in the mother liquor.[1][4]
-
Solution: Before filtering, ensure the solution is sufficiently concentrated. If you have already filtered, you can try to recover more product from the filtrate by slowly evaporating the solvent. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product can be lost.
-
Solution: Ensure that the filtration apparatus (e.g., funnel, filter paper, receiving flask) is pre-heated to prevent a sudden drop in temperature.[1]
-
-
Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough.
-
Solution: Allow more time for the solution to cool and consider placing it in an ice bath or refrigerator to maximize the amount of crystallized product.
-
Question 3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[2][5] This often happens when the melting point of the compound is lower than the temperature of the solution or when there is very high supersaturation.[2][4]
-
Reduce Supersaturation Rate:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to high supersaturation and oiling out.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high concentrations.[6]
-
-
Adjust Solvent System:
-
Change Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Increase Solvent Volume: Using a slightly larger volume of the solvent can sometimes prevent oiling out by keeping the compound in solution for longer during the cooling phase.
-
-
Seeding: Introducing seed crystals into the solution at a temperature just below the saturation point can encourage direct crystallization and bypass the formation of an oil.[2]
Question 4: The crystals I obtained are colored, but the pure compound should be white. How can I remove the color?
Answer:
Colored crystals are typically due to the presence of colored impurities.[1]
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Second Recrystallization: A subsequent recrystallization of the colored crystals can often yield a purer, colorless product.[1]
Frequently Asked Questions (FAQs)
-
What are the best solvents for crystallizing this compound? A systematic solvent screening is the most reliable way to find the optimal solvent. Based on the structure of the compound (containing a polar triazine-amine core and a less polar piperidine ring) and data from related compounds, good starting points for screening would be polar protic and aprotic solvents, as well as solvent mixtures. For the closely related 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, recrystallization from ethanol or DMF has been reported.[7]
-
Can I use a solvent mixture for crystallization? Yes, solvent mixtures are very effective, especially when a single solvent does not provide the desired solubility profile. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common miscible solvent pairs to consider are ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4]
-
What should I do if crystallization fails even after trying these troubleshooting steps? If recrystallization proves to be challenging, other purification techniques should be considered. Flash column chromatography on silica gel is a common and effective method for purifying triazine derivatives.[8] For particularly difficult separations, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve high purity.[9]
Data Presentation
Table 1: Qualitative Solvent Selection Guide for Crystallization
| Solvent/Solvent System | Rationale/Notes | Suitability |
| Single Solvents | ||
| Ethanol | A good general-purpose polar protic solvent. Used for recrystallizing the chloro-analog and other piperidine derivatives.[7][10] | High |
| Isopropanol | Similar to ethanol, often a good choice for polar compounds. | High |
| Acetonitrile | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. | Medium |
| Dimethylformamide (DMF) | Used for recrystallizing the chloro-analog, indicating good solvating power at higher temperatures.[7] Due to its high boiling point, it may be difficult to remove completely. | Medium |
| Ethyl Acetate | A moderately polar solvent. May be a good candidate on its own or in a mixture. | Medium |
| Solvent/Anti-solvent Systems | ||
| Ethanol / Water | The compound is likely less soluble in water, making this a potentially effective system. | High |
| Acetone / Hexane | A common mixture for compounds with intermediate polarity. | Medium |
| Ethyl Acetate / Hexane | Another widely used mixture for purifying organic solids.[4] | Medium |
| Dichloromethane / Methanol | A mixture that can be effective for a range of polarities.[10] | Medium |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the selected solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent in small portions until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by leaving them in the funnel under vacuum for a period or by transferring them to a vacuum oven.
Protocol 2: Solvent Screening for Optimal Crystallization
-
Preparation: Place a small amount (e.g., 10-20 mg) of the crude compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., from Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good solvent will dissolve the compound at elevated temperatures but not at room temperature.
-
Heating: For the test tubes where the solid did not dissolve at room temperature, gently heat them in a water bath. If the solid dissolves upon heating, it is a potential candidate for recrystallization.
-
Cooling: Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.
-
Observation: The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of well-formed crystals upon cooling.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Key parameters influencing crystallization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (151898-42-9) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Optimization of Reaction Conditions for Triazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazine derivatives. The following sections address common challenges encountered during experimental work and offer practical solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the temperature so critical in the synthesis of substituted 1,3,5-triazines from cyanuric chloride?
A1: Temperature control is the most crucial factor for achieving selective substitution (mono-, di-, or tri-) on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. The reactivity of the chlorine atoms decreases after each successful substitution. This is because the newly added nucleophile increases the electron density of the triazine ring, making it less susceptible to further nucleophilic attack.[1] Consequently, a stepwise increase in temperature is necessary for each subsequent substitution.[1][2][3]
-
First substitution: Typically carried out at low temperatures, around 0-5 °C.[2][3][4]
-
Second substitution: Usually performed at room temperature.[2][3]
-
Third substitution: Requires higher temperatures, often at the reflux of a high-boiling solvent.[5]
Failure to maintain the correct temperature can lead to a mixture of products and a low yield of the desired compound.[4] For instance, if the temperature rises above 5 °C during the first substitution, unwanted di-substitution can occur.[4]
Q2: What are the common causes of low yields in triazine synthesis and how can they be addressed?
A2: Low yields are a frequent issue and can stem from several factors:
-
Improper Temperature Control: As discussed in Q1, incorrect temperatures lead to the formation of byproducts and incomplete reactions.[4]
-
Purity of Starting Materials: Impurities in reagents, such as 1,2-dicarbonyl compounds or acid hydrazides, can lead to side reactions and lower the yield of the desired triazine.[6][7]
-
Incomplete Conversion: Reactions may stall before all the starting material is consumed. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential.[4][7] If the reaction is incomplete, extending the reaction time or slightly increasing the temperature may be necessary.[7]
-
Suboptimal Reaction Conditions: For microwave-assisted syntheses, the irradiation time and power must be carefully controlled to avoid decomposition.[7] The choice of solvent and base can also significantly impact the yield.[8]
-
Inefficient Work-up Procedure: The choice of extraction solvent and the number of extractions during the work-up process can affect the isolated yield.[7]
Q3: My 1,2,4-triazine synthesis with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products. What is happening?
A3: You are likely forming regioisomers. This is a common side product when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone. The amidrazone can condense with either of the two different carbonyl groups, resulting in two distinct 1,2,4-triazine isomers.[9]
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Temperature Control | For sequential substitutions on cyanuric chloride, strictly adhere to the temperature ranges for each step (0-5 °C for the first, room temperature for the second, and elevated temperatures for the third). Use an ice bath to maintain low temperatures during exothermic additions.[1][4] |
| Reagent Stoichiometry | Ensure the correct molar ratios of reactants are used. An excess of a nucleophile can lead to over-substitution. |
| Incomplete Reaction | Monitor the reaction progress using TLC.[4] If the starting material is still present after the expected reaction time, consider extending the duration or a modest temperature increase. |
| Hydrolysis of Triazine Ring | The triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[6][9] Use anhydrous solvents and maintain neutral or near-neutral pH during work-up whenever possible.[6][9] |
Issue 2: Formation of Multiple Byproducts
| Observation (e.g., on TLC) | Potential Cause & Identity of Byproducts | Prevention and Solution |
| Multiple spots in 1,3,5-triazine synthesis | Over-reacted byproducts (e.g., di-substituted when mono-substituted is desired), unreacted intermediates (e.g., dichloro-intermediate), or monothiol intermediates.[4] | Strict temperature control is the most effective preventative measure.[4] Purification can be achieved through column chromatography or recrystallization. |
| Mixture of regioisomers in 1,2,4-triazine synthesis | Use of an unsymmetrical 1,2-dicarbonyl compound.[9] | Systematically vary reaction conditions like solvent polarity and temperature, as these can influence regioselectivity.[9] If a mixture is unavoidable, separation may be possible using semi-preparative HPLC or fractional crystallization.[9][10] |
| Reaction mixture darkens or polymerizes | Excessive heat during the reaction can cause decomposition of the triazine ring.[4] Thiols are also sensitive to oxidation at high temperatures.[4] | Maintain a controlled reflux temperature instead of aggressive boiling.[4] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4] |
Issue 3: Purification Challenges
| Problem | Possible Causes | Troubleshooting Actions |
| Poor separation during column chromatography | The chosen solvent system may not be optimal, or the column may be improperly packed.[10] | Optimize the eluent using TLC to achieve good separation.[10] Ensure the column is packed uniformly without air gaps.[10] |
| Polar triazine derivatives streak on silica gel | High polarity of the compound leads to strong interactions with the silica gel.[11] | Consider using a different stationary phase like alumina or reversed-phase silica. Adding a small amount of acid or base to the mobile phase can sometimes improve peak shape. |
| Difficulty in crystallization | The compound may be too soluble in common polar solvents, or it may tend to form oils.[11] | Experiment with a variety of solvent systems, including solvent/anti-solvent combinations. Slow evaporation or cooling can promote crystal growth. |
Experimental Protocols
General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride
This protocol describes a general method for the synthesis of a di-substituted 1,3,5-triazine.
-
First Substitution:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1 equivalent) in a suitable solvent (e.g., acetone or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.[1][4]
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine - DIPEA) (1 equivalent) in the same solvent.[1]
-
Add the nucleophile/base solution dropwise to the stirring TCT solution, maintaining the temperature at 0–5 °C.[1][4]
-
Stir the reaction mixture at 0–5 °C for 2-4 hours, monitoring the progress by TLC.[4]
-
-
Second Substitution:
-
To the reaction mixture containing the mono-substituted intermediate, add a solution of the second nucleophile (1 equivalent) and a base (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or an aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6][13]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4][7]
-
Data Presentation
Table 1: Illustrative Data for Optimization of a Sequential One-Pot Triazine Synthesis
| Entry | Base | Solvent | Order of Nucleophile Addition | Temperature (°C) | Yield (%) |
| 1 | DIEA | Acetonitrile | a; b; c | 0; rt; 60 | 51 |
| 2 | N(Et)₃ | Acetonitrile | a; b; c | 0; rt; 60 | 46 |
| 3 | DIEA | THF | a; b; c | 0; rt; 60 | 42 |
| 4 | DIEA | Dichloromethane | a; b; c | 0; rt; 60 | 35 |
| 5 | DIEA | Acetonitrile | c; b; a | 0; rt; 60 | 25 |
| 6 | DIEA | Acetonitrile | b; a; c | 0; rt; 60 | 45 |
| 7 | DIEA | Acetonitrile | a; c; b | 0; rt; 60 | 55 |
| 8 | DIEA | Acetonitrile | a; c; b | 0; 60; 80 | 62 |
This table is adapted from a study on sequential one-pot synthesis and illustrates how systematic variation of parameters can lead to optimized yields.[14] "rt" denotes room temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in triazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Piperidine-Substituted Triazines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of piperidine-substituted triazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of piperidine-substituted triazines?
A1: Common impurities include unreacted starting materials such as cyanuric chloride and excess piperidine, byproducts from side reactions, and solvents used in the synthesis.[1] Given the basic nature of the piperidine moiety, salt formation with acidic reagents can also occur. Oxidation of the piperidine ring is another potential source of impurities, which may cause discoloration of the product.
Q2: Why does my piperidine-substituted triazine streak or show poor separation during silica gel column chromatography?
A2: The basic nitrogen atoms in the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to peak tailing, streaking, and poor separation of your target compound from impurities.[2][3]
Q3: How can I improve the separation of my basic piperidine-substituted triazine on a silica gel column?
A3: To mitigate the strong interaction between your basic compound and the acidic silica gel, you can add a basic modifier to your mobile phase. A common practice is to add a small amount of triethylamine (typically 0.1-2%) or ammonium hydroxide to the eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. Alternatively, you can use a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.
Q4: My purified piperidine-substituted triazine is an oil, but I need a solid for further experiments. What can I do?
A4: If your purified compound is an oil, you can attempt to convert it into a solid salt, such as a hydrochloride salt. This is achieved by dissolving the oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or another miscible solvent until the mixture is acidic. The resulting salt will often precipitate as a solid, which can then be collected by filtration and further purified by recrystallization.[4]
Q5: What are the best general techniques for purifying piperidine-substituted triazines?
A5: The most common purification strategy involves a combination of techniques. An initial workup often includes a liquid-liquid extraction to remove highly polar or non-polar impurities.[1] This is typically followed by flash column chromatography for the primary purification.[1] For achieving high purity (>98%), a final polishing step using semi-preparative High-Performance Liquid Chromatography (HPLC) or recrystallization is often employed.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
This guide will help you troubleshoot and optimize the purification of piperidine-substituted triazines using column chromatography.
Troubleshooting Flowchart for Poor Chromatographic Separation
Caption: Troubleshooting flowchart for poor separation in column chromatography.
Issue 2: Removing Excess Piperidine and Other Basic Impurities
A common challenge is the removal of unreacted piperidine, which is also a basic compound. An acid-base extraction is a highly effective method for this separation.
Workflow for Acid-Base Extraction
Caption: Workflow diagram for the purification of piperidine-substituted triazines using acid-base extraction.
Data Presentation
The following table summarizes the purification of a 1,3,5-triazine derivative substituted with the aromatic amino acid tyrosine, demonstrating the effectiveness of semi-preparative LC.
| Purification Stage | Purity (%) | Method |
| Crude Product | 31.32 | HPLC-DAD |
| After Semi-preparative LC | 98.24 | HPLC-DAD |
| Data sourced from a study on the purification of newly-synthesized triazine derivatives. |
This next table provides examples of solvent systems for flash chromatography of substituted triazines.
| Compound Type | Solvent System (v/v) | Reference |
| 2,4,6-Trisubstituted-1,3,5-triazine | Hexane/Ethyl Acetate (7:3) | [5] |
| 2-(2'-Thienyl)-4,6-dimethoxy-1,3,5-triazine | n-Hexane/Acetone (75:25) | [6] |
| 2-Chloro-4-alkoxy-6-amino-1,3,5-triazine | Ethyl Acetate/Hexane (9:1) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Piperidine-Substituted Triazine
This protocol outlines a general method for the purification of a piperidine-substituted triazine using silica gel flash column chromatography with a basic modifier.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between your product and impurities.
-
The ideal Rf value for the product is typically between 0.2 and 0.4.[4]
-
If peak tailing is observed, add 0.5-1% triethylamine to the chosen solvent system and re-run the TLC to confirm improved spot shape.
2. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.
-
Pack a glass column with the slurry, ensuring an even and compact bed without air bubbles.[1]
-
Add a layer of sand to the top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the column.[1]
-
Dry Loading: Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column. This method is preferred for samples that are not very soluble in the eluent.[1]
4. Elution and Fraction Collection:
-
Begin elution with the determined solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.[1]
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified piperidine-substituted triazine.[1]
Protocol 2: Recrystallization of a Piperidine-Substituted Triazine
This protocol provides a general procedure for the purification of a solid piperidine-substituted triazine by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
Add different solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures) dropwise to each tube at room temperature to assess solubility.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to completely dissolve the solid. Using the minimum volume is crucial for maximizing the yield.[1]
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Crystal formation should occur as the solution cools and becomes supersaturated.
-
To maximize crystal formation, you can scratch the inside of the flask with a glass rod to create nucleation sites or place the flask in an ice bath.[1]
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]
-
Dry the purified crystals under vacuum to remove any residual solvent.[1]
References
"stabilizing 4-(piperidin-1-yl)-1,3,5-triazin-2-amine for biological assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(piperidin-1-yl)-1,3,5-triazin-2-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Subsequently, this stock solution can be diluted into aqueous buffers suitable for your biological assay. It is crucial to assess the final concentration of the organic solvent in your assay to avoid any solvent-induced artifacts.
Q3: How should I store stock solutions of this compound?
Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: Is this compound expected to be stable in aqueous assay buffers?
The stability of substituted 1,3,5-triazines can be influenced by pH and temperature. While many substituted triazines are relatively stable, the 1,3,5-triazine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[2] It is advisable to perform a stability study of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure).
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Possible Cause: Low aqueous solubility of the compound.
Solutions:
-
pH Adjustment: The compound contains basic amine groups, so its solubility is likely to be higher at a lower pH where these groups are protonated. Try adjusting the pH of your buffer to a more acidic value (e.g., pH 5.0-6.5), if compatible with your assay.
-
Use of Co-solvents: The addition of a small percentage of an organic co-solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can increase the solubility of the compound.[3] It is important to validate the tolerance of your biological assay to the chosen co-solvent and its final concentration.
-
Temperature: For some triazine compounds, solubility increases with temperature.[3] If your experimental setup allows, a modest increase in temperature might help maintain solubility. However, the effect of temperature on compound stability should also be considered.
-
Lower Final Concentration: If precipitation persists, you may need to work at a lower final concentration of the compound.
Caption: A decision tree for troubleshooting solubility problems.
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Cause: Degradation of the compound in the stock solution or assay buffer.
Solutions:
-
Freshly Prepare Solutions: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Stability Assessment: Conduct a stability study of the compound in your specific assay buffer. This can be done by incubating the compound in the buffer for various time points (e.g., 0, 2, 4, 8, 24 hours) under your assay conditions and then analyzing the remaining compound concentration by HPLC-UV.
-
Control for Light and Temperature: Some compounds are sensitive to light and temperature. Store solutions protected from light and at the appropriate temperature.
-
Check for Adsorption: The compound might be adsorbing to plasticware. Using low-adhesion microplates or tubes, or including a small amount of a non-ionic surfactant like Tween-20 in the buffer (if compatible with the assay), may mitigate this issue.
Data Presentation
Table 1: Physicochemical Properties of a Structurally Related Compound
| Property | Value | Source |
| Compound | 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | [1] |
| Melting Point | 175-177°C | [1] |
| Calculated logP | 2.1 | [1] |
| Qualitative Solubility | DMF > EtOH > H₂O | [1] |
Table 2: Suggested Starting Conditions for Solubility Testing
| Solvent | Concentration Range to Test |
| DMSO | 1-50 mM |
| DMF | 1-50 mM |
| Ethanol | 1-10 mM |
| PBS (pH 7.4) | 1-100 µM |
| Acetate Buffer (pH 5.0) | 1-200 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh approximately 2.07 mg of this compound (MW: 207.27 g/mol , assuming the anhydrous free base).
-
Add the weighed compound to a clean, sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for detection. A starting wavelength of 254 nm can be used.
-
Injection Volume: 10 µL
Caption: Experimental workflow for assessing compound stability.
Potential Degradation Pathway
While the specific degradation pathway for this compound is not documented, hydrolysis of the triazine ring is a potential route of degradation, especially under harsh pH conditions. This could involve nucleophilic attack by water on the carbon atoms of the triazine ring, potentially leading to ring opening.
Caption: A simplified diagram of a potential degradation pathway.
References
- 1. 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (151898-42-9) for sale [vulcanchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
"reducing off-target effects of triazine-based inhibitors"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate challenges during your experiments and effectively reduce off-target effects.
Troubleshooting Guides & FAQs
This section provides solutions to common issues that may arise during the use of triazine-based inhibitors in various experimental settings.
Section 1: In Vitro Kinase Assays
Q1: My triazine-based inhibitor shows variable IC50 values between experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in kinase assays. Several factors can contribute to this variability. Here’s a systematic approach to troubleshoot this problem:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.
-
Solution: Ensure you are using a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase of interest. This will provide a more accurate measure of the inhibitor's intrinsic affinity (Ki).
-
-
Enzyme Activity: The activity of your recombinant kinase can degrade over time, affecting inhibitor potency measurements.
-
Solution: Aliquot your kinase upon receipt and avoid repeated freeze-thaw cycles. Always store at -80°C. It is also advisable to run a positive control (a known inhibitor) to ensure the assay is performing as expected.
-
-
Compound Stability: The triazine inhibitor itself might be unstable in the assay buffer.
-
Solution: Verify the stability of your compound under the specific assay conditions. This can be done by pre-incubating the compound in the assay buffer for the duration of the experiment and then measuring its concentration.
-
-
Reaction Time: If the kinase reaction proceeds for too long, significant substrate depletion can occur, which can affect the calculated IC50 value.
-
Solution: Perform a time-course experiment to determine the linear range of the kinase reaction and ensure your endpoint measurements are taken within this window.
-
Q2: I'm observing a high background signal in my kinase assay, even in the presence of my triazine inhibitor. What could be the cause?
A2: A high background signal can mask the true inhibitory effect of your compound. Here are some common causes and their solutions:
-
Compound Interference: The triazine compound itself may interfere with the detection method (e.g., fluorescence or luminescence).
-
Solution: Run a control experiment with your compound and the detection reagent in the absence of the kinase and substrate. If you observe a signal, it indicates interference.
-
-
Contaminated Reagents: Buffer components or the substrate might be contaminated with ATP or other substances that interfere with the assay.
-
Solution: Use fresh, high-quality reagents. Prepare buffers from stock solutions to ensure consistency.
-
-
Non-specific Inhibition: The inhibitor might be forming aggregates at higher concentrations, leading to non-specific inhibition.
-
Solution: Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent compound aggregation.[1]
-
Section 2: Cell-Based Assays
Q3: My triazine-based inhibitor is potent in a biochemical assay but shows weak activity in a cell-based assay. Why is there a discrepancy?
A3: This is a frequent challenge when transitioning from in vitro to cellular models. The difference in potency can be attributed to several factors:
-
Cellular ATP Concentration: The intracellular concentration of ATP (in the millimolar range) is much higher than that typically used in biochemical assays (in the micromolar range). For ATP-competitive inhibitors, this high level of competitor will lead to a rightward shift in the IC50 value.
-
Cell Permeability: The triazine compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Metabolism: The cells may metabolize the inhibitor into a less active form.
Q4: How can I troubleshoot the discrepancy between biochemical and cellular assay results?
A4: To investigate the reasons for the potency drop-off in cellular assays, consider the following experiments:
-
Cellular Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement Assay to confirm that your compound is binding to its intended kinase target within the cell.
-
Permeability Assays: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay to assess the compound's ability to cross cell membranes.
-
Efflux Pump Inhibition: Co-incubate your triazine inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if its cellular potency increases.
-
Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes to determine if it is rapidly metabolized.
Section 3: Off-Target Effects
Q5: I suspect my triazine inhibitor is causing off-target effects in my cellular experiments. How can I identify these off-targets?
A5: Identifying off-target effects is crucial for understanding the true mechanism of action of your inhibitor and for its potential as a therapeutic agent. Here are some strategies:
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases (kinome scanning) to identify unintended targets.[2][3] Commercial services are available that offer screening against hundreds of kinases.
-
Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your inhibitor.[4]
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with the known effects of inhibiting other signaling pathways. Genetic approaches like CRISPR or siRNA can be used to validate potential off-targets.[5]
-
Rescue Experiments: If a specific off-target is identified, try to "rescue" the off-target phenotype by overexpressing a downstream component of that pathway.[6]
Q6: How can I chemically modify my triazine inhibitor to improve its selectivity?
A6: Medicinal chemistry efforts can significantly enhance the selectivity of your inhibitor. Consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the triazine scaffold and assess the impact on both on-target potency and off-target activity.
-
Exploit Structural Differences: Utilize X-ray co-crystal structures of your inhibitor bound to its on-target and off-target kinases to identify differences in the binding pockets. These differences can be exploited to design modifications that favor binding to the desired target.
-
Introduce Bulky Groups: Adding bulky substituents can create steric hindrance that prevents binding to the more constrained active sites of some off-target kinases.
-
Modulate Physicochemical Properties: Fine-tuning properties like lipophilicity can influence the inhibitor's selectivity profile and reduce non-specific binding.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative triazine-based inhibitors against their primary targets and key off-targets. This data is essential for comparing the selectivity profiles of different compounds.
Table 1: Selectivity Profile of PI3K/mTOR Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |
| Gedatolisib | - | - | - | - | - | [1] |
| Bimiralisib | - | - | - | - | - | [1] |
| Compound 35 | 14.6 | 34.0 | 2.3 | 849.0 | 15.4 | [1] |
| Compound 47 | 7.0 | - | - | - | 48 | [7] |
| Compound 48 | 23.8 | - | - | - | 10.9 | [7] |
Table 2: EGFR Inhibitor Activity
| Compound | EGFR-TK IC50 (µM) | Reference |
| Compound 14 | 2.54 | [1] |
| Compound 13 | 8.45 | [1] |
| Compound 17 | 0.229 | [1] |
| Compound 16 | 0.287 | [1] |
| Compound 15 | 0.305 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and off-target effects of triazine-based inhibitors.
Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
Triazine-based inhibitor (serial dilutions)
-
[γ-³³P]-ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop solution (e.g., 0.75 M phosphoric acid)
-
Filter plates (e.g., 96-well phosphocellulose filter plates)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the triazine inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions, recombinant kinase, and peptide substrate to the kinase assay buffer.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Allow the filter plate to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on cell viability and is commonly used to determine the half-maximal growth inhibitory concentration (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazine-based inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the triazine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 value.[8]
Visualizations
The following diagrams illustrate key concepts related to the action and analysis of triazine-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine-based inhibitors.
Caption: General experimental workflow for characterizing triazine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the cell permeability of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine and its derivatives. The following guides provide answers to common questions and troubleshooting strategies for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits low cell permeability. What are the likely causes?
A1: Low cell permeability for heterocyclic compounds like this compound can arise from several physicochemical and biological factors:
-
High Polarity: The 1,3,5-triazine ring and the primary amine group contribute to a high polar surface area (PSA), which can impede passive diffusion across the lipophilic cell membrane.
-
Low Lipophilicity: While the piperidine ring adds some lipophilicity, the overall balance of the molecule might not be optimal for partitioning into the lipid bilayer. An ideal lipophilicity (logP) range for passive permeation is often cited as 1-3.[1]
-
Efflux Transporter Substrate: The compound may be recognized and actively pumped out of the cell by efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), thereby reducing its net intracellular concentration.[2][3]
-
Poor Aqueous Solubility: Limited solubility in the experimental buffer can lead to an underestimation of permeability, as the concentration of the compound available for absorption is reduced.[4]
-
Molecular Rigidity and Size: The structure of the compound could affect its ability to move efficiently across the cell membrane.
Q2: What are the primary strategies to improve the cell permeability of my compound?
A2: Two main approaches can be employed:
-
Chemical Modification: Altering the molecule's structure is a common strategy. This can involve increasing lipophilicity by adding non-polar groups, or masking polar groups through a prodrug approach.[5] A prodrug is a modified, inactive version of a compound that becomes active after enzymatic or chemical transformation within the body.[6]
-
Formulation Strategies: This method focuses on the drug delivery system without changing the compound's chemical structure. Techniques include using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), creating amorphous solid dispersions to improve dissolution, or using nanoformulations to facilitate cellular entry.[5][7][8]
Q3: Which in-vitro models are recommended for initial permeability screening?
A3: A tiered approach is often most effective:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay ideal for predicting passive diffusion.[9][10] It is a cost-effective first step to rank compounds based on their ability to cross an artificial lipid membrane.[11]
-
Caco-2 or MDCK Cell-Based Assays: These assays use monolayers of cells (human colon adenocarcinoma for Caco-2, Madin-Darby canine kidney for MDCK) to model the intestinal barrier.[12] They provide more comprehensive data by accounting for not only passive diffusion but also active transport and efflux mechanisms.[13][14]
Q4: How does the piperidine moiety in the structure influence cell permeability?
A4: The piperidine ring is a "privileged scaffold" in medicinal chemistry.[15][16] It generally increases the lipophilicity of a molecule compared to more polar acyclic amines. This can enhance its ability to partition into and cross cell membranes.[15] Furthermore, the piperidine ring serves as a versatile chemical handle for structural modifications aimed at optimizing physicochemical properties.
Troubleshooting Guides
Problem: Low Permeability in PAMPA Assay
Q: My compound shows a low apparent permeability coefficient (Papp) in the PAMPA assay. What does this indicate and what are my next steps?
A: A low Papp value in a PAMPA assay strongly suggests poor passive diffusion, as this model excludes active transport mechanisms.[10]
Troubleshooting Steps:
-
Verify Physicochemical Properties: Ensure the compound's lipophilicity (LogP) and polar surface area (PSA) are within a favorable range for passive diffusion.
-
Chemical Modification:
-
Increase Lipophilicity: Introduce small, lipophilic substituents to the triazine or piperidine rings. Be mindful that excessive lipophilicity can lead to poor solubility and sequestration within the membrane.[1][17]
-
Prodrug Approach: Mask the polar primary amine on the triazine ring with a lipophilic promoiety that can be cleaved by intracellular enzymes.[18][19] For example, converting the amine to a temporary amide or carbamate can significantly improve permeability.
-
-
Re-evaluate in PAMPA: Test the newly synthesized analogues in the PAMPA assay to confirm if passive permeability has improved.
Problem: High Efflux Ratio in Caco-2 / MDCK Assay
Q: The bidirectional Caco-2 assay for my compound shows an efflux ratio (Papp B-A / Papp A-B) greater than 2. What does this signify and how can I overcome it?
A: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate of active efflux transporters, such as P-gp.[20][21] The cell monolayer is actively pumping the compound from the basolateral (blood) side back to the apical (intestinal) side.
Troubleshooting Steps:
-
Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or quinidine). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated efflux.
-
Structural Modification: Modify the compound's structure to reduce its recognition by efflux transporters. This can be a challenging process involving subtle changes to the molecule's shape, charge distribution, and hydrogen bonding capacity.
-
Formulation with Excipients: Investigate formulations that include excipients known to inhibit P-gp function, which can improve the local concentration of the drug at the absorption site.
Problem: Low Compound Recovery in Cell-Based Assays
Q: My mass balance (% recovery) in the Caco-2 assay is below 80%. What are the potential causes and solutions?
A: Low recovery suggests that the compound is being lost during the assay and can lead to an inaccurate permeability assessment.[22]
Troubleshooting Steps:
-
Assess Solubility: The compound may be precipitating out of the assay buffer. Measure its thermodynamic solubility in the buffer used. If solubility is low, consider using a buffer with a small percentage of a co-solvent like DMSO, but be aware that high concentrations can impact cell monolayer integrity.[23]
-
Check for Non-Specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates.[22] To mitigate this, you can include a low concentration of Bovine Serum Albumin (BSA) (e.g., 1%) in the basolateral receiver compartment.[22]
-
Investigate Metabolism: Caco-2 cells have some metabolic activity. Analyze the samples from the donor and receiver compartments using LC-MS/MS to check for the appearance of metabolites. If metabolism is significant, this may need to be addressed through chemical modification of the metabolically liable sites.
Data Presentation
Quantitative data should be organized to facilitate clear comparisons between compound analogues.
Table 1: Example Physicochemical and Permeability Data for Analogues of this compound
| Compound ID | Modification | cLogP | PSA (Ų) | Aqueous Solubility (µM) | PAMPA Papp (10⁻⁶ cm/s) |
| Parent | None | 1.8 | 85.2 | 150 | 0.8 |
| Analog-1 | Added methyl group on piperidine | 2.3 | 85.2 | 125 | 2.5 |
| Analog-2 | Amine converted to Acetamide (Prodrug) | 2.1 | 95.5 | 200 | 5.1 |
| Analog-3 | Added chloro group on triazine | 2.5 | 85.2 | 80 | 3.2 |
Table 2: Example Bidirectional Caco-2 Permeability Data
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| Parent | 0.5 | 4.5 | 9.0 | 92% |
| Analog-1 | 1.2 | 9.8 | 8.2 | 88% |
| Analog-2 | 3.5 | 4.0 | 1.1 | 95% |
| Parent + Verapamil | 3.8 | 4.2 | 1.1 | 91% |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
-
Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate until fully mixed.[11]
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate. Allow the solvent to evaporate.[11]
-
Prepare Compound Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) containing a low percentage of DMSO (e.g., 1-5%) to a final concentration of 10-50 µM.[11]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
Assemble and Incubate: Add 150-200 µL of the compound solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[11] Incubate at room temperature with gentle shaking for 4-18 hours.[24]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[24]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™ plates) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A high TEER value indicates a well-formed barrier.
-
Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a typical concentration of 1-10 µM.
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At specified time points, take samples from the basolateral compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate under the same conditions.
-
Take samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both the A→B and B→A directions. The efflux ratio is then calculated as Papp (B→A) / Papp (A→B).
Visualizations
Below are diagrams illustrating key workflows and concepts for enhancing cell permeability.
Caption: Workflow for assessing and optimizing cell permeability.
Caption: Key strategies for improving passive cell permeability.
Caption: Conceptual diagram of P-gp mediated drug efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 24. bioassaysys.com [bioassaysys.com]
Technical Support Center: Mass Spectrometry of Triazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of triazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for triazine compounds in ESI-MS?
A1: In positive mode electrospray ionization (ESI), triazine compounds most commonly form protonated molecules, [M+H]⁺. Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺. In negative mode, deprotonated molecules [M-H]⁻ are less common for many triazines but can be observed, as well as adducts with formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ if these are present in the mobile phase. The formation of adduct ions can be influenced by the presence of lone pairs on the analyte molecule and can sometimes be difficult to control.[1]
Q2: I am observing significant signal suppression for my triazine analytes. What are the likely causes and how can I mitigate this?
A2: Signal suppression, a common matrix effect in ESI-MS, is often caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[2][3] For triazine analysis in complex matrices like soil or biological fluids, common sources of suppression include humic acids, salts, and endogenous compounds.[4][5]
To mitigate signal suppression:
-
Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the triazine analytes from the majority of the matrix components.
-
Use Internal Standards: Incorporate isotopically labeled internal standards (e.g., Atrazine-d5) to compensate for matrix effects.[5]
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering compounds.
Q3: What are the characteristic fragmentation patterns for chlorinated triazines in MS/MS?
A3: Chlorinated triazines, such as atrazine and simazine, exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). A common fragmentation pathway involves the loss of the alkyl side chains. For example, protonated atrazine ([M+H]⁺ at m/z 216.1) often loses an isopropyl group to yield a fragment at m/z 174.2, and a subsequent loss of an ethyl group can lead to further fragments.[7] The triazine ring itself can also fragment. These characteristic fragmentation patterns are crucial for the selective and sensitive quantification of triazines using Multiple Reaction Monitoring (MRM).[8]
Troubleshooting Guides
Guide 1: Poor Peak Shape - Tailing Peaks
Problem: You are observing significant peak tailing for your triazine compounds, leading to poor integration and reduced sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Triazines with basic amine groups can interact with residual acidic silanol groups on C18 columns, causing peak tailing.[8][9] Solution: Add a buffer to your mobile phase, such as ammonium formate or ammonium acetate, to mask the silanol groups.[8] Ensure the buffer is present in both the aqueous and organic mobile phases for gradient elution. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to tailing peaks.[9] Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination or Void | Accumulation of matrix components on the column frit or a void at the column inlet can distort peak shape.[9][10] Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.[9] |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[10] Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened to minimize dead volume. |
Troubleshooting Flowchart for Peak Tailing
Guide 2: Inconsistent Ionization and Poor Sensitivity
Problem: You are experiencing inconsistent signal intensity or poor sensitivity for your triazine analytes, particularly in complex matrices.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of triazine analytes.[2][4][5] Solution: Implement a robust sample clean-up procedure, such as Solid Phase Extraction (SPE), to remove interferences.[6] Using an internal standard that is structurally similar to the analyte can help to correct for variations in ionization efficiency.[5] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization efficiency of triazine compounds, which are weakly basic. Solution: For positive mode ESI, acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to promote protonation. |
| Inappropriate Ionization Source Parameters | Incorrect settings for parameters like capillary voltage, gas flow, and source temperature can lead to poor ionization. Solution: Perform a systematic optimization of the ESI source parameters for your specific triazine compounds and LC conditions. This can be done by infusing a standard solution of the analyte and adjusting the parameters to maximize the signal. |
| Adduct Formation | The desired protonated molecule [M+H]⁺ may be competing with the formation of other adducts (e.g., [M+Na]⁺), splitting the ion current and reducing the signal of the target ion. Solution: Ensure high purity water and solvents are used to minimize sodium contamination. If sodium adducts are persistent and more intense, consider quantifying using the sodium adduct. |
Quantitative Data
Table 1: LC-MS/MS Parameters for Common Triazine Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Atrazine | 216.1 | 174.2 | 132.0 |
| Simazine | 202.1 | 132.0 | 103.7 |
| Propazine | 230.1 | 188.0 | 146.0 |
| Cyanazine | 241.1 | 214.0 | 104.0 |
| Terbuthylazine | 230.1 | 174.0 | 112.0 |
| Ametryn | 228.1 | 186.0 | 68.0 |
| Prometryn | 242.2 | 200.1 | 158.1 |
Note: Optimal collision energies should be determined empirically on the specific mass spectrometer being used.[7]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Triazines in Water Samples
This protocol provides a general procedure for the extraction and concentration of triazine herbicides from water samples using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.
-
Elution: Elute the trapped triazines with 5 mL of ethyl acetate into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Experimental Workflow for Triazine Analysis
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ruidera.uclm.es [ruidera.uclm.es]
Technical Support Center: Optimizing NMR Spectroscopy for 4-(piperidin-1-yl)-1,3,5-triazin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality NMR spectra for 4-(piperidin-1-yl)-1,3,5-triazin-2-amine.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for acquiring NMR spectra of this compound?
Due to the potential for low solubility in common deuterated solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) is a recommended starting point as it is effective for many triazine derivatives.[1][2] If solubility remains an issue, consider the following options:
-
Chloroform-d (CDCl3) with Trifluoroacetic Acid (TFA): A mixture of CDCl3 with a small amount of TFA (e.g., 7%) can improve solubility by protonating the basic nitrogen atoms in the triazine ring, which disrupts intermolecular hydrogen bonding and π-stacking.[1]
-
Heated Solvents: Gently heating the sample in a solvent like CDCl3 (e.g., to 50°C) may enhance solubility, but be cautious as it could lead to sample degradation.[1]
-
Other Solvents: Acetonitrile-d3 or Pyridine-d5 have also been used for challenging triazine compounds.[1]
2. Why do I see broad peaks in my 1H NMR spectrum?
Broad peaks in the NMR spectrum of this compound can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved, leading to a non-homogenous sample.[3]
-
Chemical Exchange/Rotamers: Restricted rotation around the C-N bond connecting the piperidine and triazine rings can lead to the presence of different conformers (rotamers) that are in slow exchange on the NMR timescale.[1][4] This dynamic process can cause significant peak broadening.[5]
-
Sample Concentration: A highly concentrated sample can also result in broader signals.[3]
-
Instrumental Factors: Poor shimming of the spectrometer will lead to broad peaks for all signals.[3]
3. How can I confirm the presence of the -NH2 protons?
The protons of the primary amine group (-NH2) are exchangeable. To confirm their signal, you can perform a "D2O shake." Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. The peak corresponding to the -NH2 protons should disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]
4. The signals for the piperidine protons appear more complex than expected. Why is that?
The complexity of the piperidine signals can be attributed to the chair conformation of the piperidine ring and the potential for restricted rotation around the triazine-piperidine C-N bond.[1][2] This can lead to magnetically non-equivalent axial and equatorial protons, resulting in more complex splitting patterns than simple multiplets. The signals of protons on the carbons closer to the triazine ring are often more affected.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Signal | Low sample concentration. | Increase the amount of sample used. |
| Poor solubility of the compound. | Try a different deuterated solvent (e.g., DMSO-d6). If solubility is still an issue, consider adding a small amount of TFA to CDCl3 or gently heating the sample.[1] | |
| Broad or Unresolved Peaks | Poor shimming. | Re-shim the spectrometer. |
| Compound is not fully dissolved. | Ensure the sample is completely dissolved. Try the solvent strategies mentioned above.[1][3] | |
| Presence of rotamers due to restricted C-N bond rotation.[4][5] | Acquire the spectrum at a higher temperature to increase the rate of bond rotation, which may sharpen the peaks.[3] | |
| Overlapping Signals | Accidental degeneracy of chemical shifts in the chosen solvent. | Try a different NMR solvent (e.g., switching from CDCl3 to Benzene-d6 or DMSO-d6) as this can alter the chemical shifts of the protons and resolve overlapping signals.[3] |
| Artifacts in the Baseline | Sample is too concentrated, leading to detector saturation.[6] | Reduce the sample concentration. Alternatively, you can decrease the tip angle or reduce the receiver gain during acquisition.[6] |
Experimental Protocols
Protocol 1: Standard 1H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
If solubility is an issue, vortex or gently warm the sample.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Acquisition:
-
Acquire a standard 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm).[4]
-
Protocol 2: Standard 13C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg in ~0.6-0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedure as for 1H NMR.
-
-
Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C.
-
Process the data similarly to the 1H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at ~39.52 ppm).[4]
-
Data Presentation
Table 1: Expected Chemical Shift Ranges for this compound
Note: These are estimated ranges based on similar structures. Actual values may vary depending on the solvent and experimental conditions.
| Proton (1H) | Expected Chemical Shift (ppm) | Carbon (13C) | Expected Chemical Shift (ppm) |
| Piperidine CH2 (positions 3, 4, 5) | 1.5 - 1.7 | Piperidine CH2 (positions 3, 4, 5) | 24 - 26 |
| Piperidine N-CH2 (positions 2, 6) | 3.6 - 3.8 | Piperidine N-CH2 (positions 2, 6) | 43 - 45 |
| Amine NH2 | 6.3 - 6.5 (broad singlet) | Triazine C-N (piperidine) | 165 - 170 |
| Triazine C-N (amine) | 165 - 170 |
Visualizations
References
- 1. tdx.cat [tdx.cat]
- 2. 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (151898-42-9) for sale [vulcanchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Validation & Comparative
Comparative Analysis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine and Structurally Related Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer activity of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine by examining the performance of structurally similar 1,3,5-triazine derivatives with documented anticancer properties. While direct experimental data on the specified compound is not extensively available in the public domain, this analysis of related compounds offers valuable insights into its potential efficacy and mechanisms of action.
Introduction to 1,3,5-Triazines in Oncology
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer effects.[1][2] These compounds exert their antitumor effects through various mechanisms, such as the inhibition of critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] Notably, derivatives of 1,3,5-triazine have been developed to target enzymes like dihydrofolate reductase (DHFR) and various protein kinases, including PI3K, mTOR, EGFR, and VEGFR.[3][4]
Comparative Efficacy of 1,3,5-Triazine Derivatives
The anticancer activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring. This section compares the in vitro cytotoxic activity of several reported 1,3,5-triazine analogs against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 1,3,5-Triazine Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4f (N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) | MDA-MB-231 | 6.25 | Imatinib | 35.50 |
| Compound 4k (6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) | MDA-MB-231 | 8.18 | Imatinib | 35.50 |
| Compound 11 (structure not fully specified) | SW480 | 5.85 | 5-Fluorouracil | Not specified |
| Compound 5f (2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile) | Various | 0.45 - 1.66 | Not specified | Not specified |
| Compound 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile) | MALME-3M | 0.033 | Not specified | Not specified |
| Compound 7b (triazine with an Ala-Ala-OMe substituent) | DLD-1, HT-29 | Not specified | Not specified | Not specified |
| Compound 3a (contains morpholine, aniline, and glycylglycinate methyl ester) | MCF-7 | < 1 | Tamoxifen | Not specified |
Data sourced from multiple studies.[1][5][6][7][8][9][10] Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer activity of 1,3,5-triazine derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1,3,5-triazine derivatives) and a vehicle control. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and a suitable buffer.
-
Compound Incubation: The test compound is added to the reaction mixture at various concentrations and incubated for a specified period.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is then determined.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: A generalized workflow for screening potential anticancer compounds.
Caption: Inhibition of the PI3K/Akt pathway by certain 1,3,5-triazine derivatives.
Conclusion
The 1,3,5-triazine scaffold represents a promising framework for the development of novel anticancer agents. The therapeutic potential of derivatives is significantly influenced by the specific chemical moieties attached to the triazine core. While direct experimental validation of this compound is pending, the potent anticancer activities observed in structurally related analogs, particularly those with piperidine or substituted piperazine rings, suggest that it warrants further investigation. Future studies should focus on its synthesis and in vitro evaluation against a panel of cancer cell lines to determine its cytotoxic profile and elucidate its mechanism of action. This comparative analysis serves as a foundational guide for researchers interested in exploring the anticancer potential of this and other novel 1,3,5-triazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic Acid and Clorgyline as Monoamine Oxidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesized compound, 2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid, and the well-established monoamine oxidase A (MAO-A) inhibitor, clorgyline. This analysis is based on available preliminary biological evaluation data and standard enzymatic assays.
Introduction
Monoamine oxidase A (MAO-A) is a crucial enzyme in the metabolism of monoamine neurotransmitters and is a significant target in the development of therapeutics for neurological disorders. The 1,3,5-triazine scaffold has been explored for its potential in developing novel MAO inhibitors. This guide focuses on a specific derivative, 2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid (referred to as Compound 18 in foundational studies), and compares its inhibitory profile against the known selective MAO-A inhibitor, clorgyline.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of 2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid and clorgyline against MAO-A are summarized below. It is important to note that while a specific IC50 value for the triazine derivative is not available in the preliminary studies, its activity was found to be comparable to that of clorgyline.[1][2][3][4]
| Inhibitor | Target | IC50 (µM) | Notes |
| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | MAO-A | Comparable to Clorgyline | Preliminary studies indicate a potent and selective inhibitory activity toward MAO-A over MAO-B.[1][2][3] Further quantitative studies are required to establish a precise IC50 value. |
| Clorgyline | MAO-A | ~0.011 (reported as 11 nM) | A well-established, potent, and selective irreversible inhibitor of MAO-A.[5] The exact IC50 value can vary depending on the specific assay conditions. |
Experimental Protocols
Synthesis of 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid
The synthesis of the title compound involves a multi-step process starting from cyanuric chloride.
Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine A solution of cyanuric chloride in a suitable solvent is treated with one equivalent of piperidine at a low temperature to achieve mono-substitution.
Step 2: Synthesis of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine The mono-substituted intermediate is then reacted with a second equivalent of piperidine at a slightly elevated temperature to yield the di-substituted product.
Step 3: Synthesis of 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid The di-substituted triazine is subsequently reacted with the amino acid, L-valine, in the presence of a base to displace the final chlorine atom and yield the desired product. The product is then purified by recrystallization.[4]
Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 values of MAO-A inhibitors using kynuramine as a substrate. The assay is based on the principle that MAO-A catalyzes the oxidative deamination of kynuramine to produce a fluorescent product, 4-hydroxyquinoline.
Materials and Reagents:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (reference inhibitor)
-
Test compound (e.g., 2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test and reference inhibitors in DMSO.
-
Prepare serial dilutions of the inhibitors in potassium phosphate buffer.
-
Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.
-
Prepare a working solution of kynuramine in potassium phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted inhibitor solutions. Include control wells with buffer only (for 100% activity) and wells for background measurement (without enzyme).
-
Add the MAO-A enzyme solution to all wells except the background wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the kynuramine solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizations
Caption: MAO-A metabolizes monoamine neurotransmitters. Inhibitors block this process.
Caption: Workflow for determining MAO-A inhibitory activity.
References
- 1. Vol. 20, Iss 9 (Page 2) | Molecules | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Navigating the Selectivity Landscape of Piperidinyl-1,3,5-Triazines: A Comparative Guide
Multi-Target Activity of Piperidinyl-Triazine Analogs
The 1,3,5-triazine core is a versatile scaffold that, when functionalized with piperidine or piperazine moieties, can interact with a diverse range of biological targets. The following sections present quantitative data on the activity of representative compounds against different target classes, highlighting the potential for both desired polypharmacology and undesired off-target interactions.
Anticancer Activity
Piperidine- and piperazine-substituted triazines have demonstrated significant potential as anticancer agents, with activity observed against various cancer cell lines. The data below showcases the cytotoxic effects of several derivatives.
Table 1: Anticancer Activity of Piperidine/Piperazine-Substituted 1,3,5-Triazine Derivatives
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 4,6-di(piperidin-1-yl)- and benzylidenehydrazinyl | HCT-116 (Colon Carcinoma) | 8.8 - 19.5 | [1] |
| Compound 2 | 4-(piperidin-1-yl)-, 6-morpholino-, and benzylidenehydrazinyl | HCT-116 (Colon Carcinoma) | 22 - 42.2 | [1] |
| Compound 3 | 4,6-dimorpholino- and benzylidenehydrazinyl | MCF-7 (Breast Cancer) | 13.4 - 29.3 | [1] |
| Compound 4 | 4,6-di(piperidin-1-yl)- and benzylidenehydrazinyl | MCF-7 (Breast Cancer) | 11.5 - 39.9 | [1] |
| Compound 5 | 4-(piperidin-1-yl)-, 6-morpholino-, and benzylidenehydrazinyl | MCF-7 (Breast Cancer) | 10.4 - 22.2 | [1] |
Note: The IC50 values are presented as a range, reflecting the activity of a series of related compounds with minor structural variations.
Neurological Target Activity
Derivatives of 1,3,5-triazine have also been investigated for their activity against targets in the central nervous system, such as enzymes implicated in neurodegenerative diseases.
Table 2: Inhibition of Acetylcholinesterase (AChE) and β-Secretase (BACE1) by 1,3,5-Triazine Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 1,3,5-Triazine Nitrogen Mustards with Dipeptide Residue | AChE | 0.051 - 0.055 | [2] |
| 1,3,5-Triazine Nitrogen Mustards with Dipeptide Residue | BACE1 | 9.00 - 11.09 | [2] |
| 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2-ones | BACE1 | 18.03 ± 0.01 | [2] |
| 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2-ones | GSK-3β | 14.67 ± 0.78 | [2] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for the key assays mentioned.
Cell Viability (MTT) Assay for Anticancer Activity
Objective: To determine the concentration of a compound that inhibits the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assays (AChE and BACE1)
Objective: To measure the potency of a compound in inhibiting the activity of a specific enzyme.
AChE Inhibition Assay (Ellman's Method):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound at various concentrations in a suitable buffer.
-
Enzyme Addition: The reaction is initiated by adding acetylcholinesterase (AChE) to the mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Detection: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. IC50 values are then determined.
BACE1 Inhibition Assay (FRET-based):
-
Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture includes a specific BACE1 substrate (often a peptide with a fluorophore and a quencher), the test compound at various concentrations, and recombinant human BACE1 enzyme in an appropriate assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature for a defined time.
-
Detection: In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of BACE1 inhibition is calculated based on the fluorescence signal in the presence of the inhibitor compared to the control. IC50 values are determined from the dose-response curve.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict a general experimental workflow for assessing cross-reactivity and a conceptual signaling pathway that could be modulated by a multi-target compound.
References
Comparative Guide to Confirming the Binding Site of 1,3,5-Triazine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental and computational methodologies for confirming the binding site of 1,3,5-triazine derivatives, a class of compounds with potential as anticancer agents targeting Dihydrofolate Reductase (DHFR). While direct experimental data for 4-(piperidin-1-yl)-1,3,5-triazin-2-amine is not extensively available in the public domain, this guide leverages data from analogous 1,3,5-triazine derivatives to present a comprehensive workflow and comparative data for researchers investigating this scaffold.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, and its inhibition can lead to cell death, making it a well-established target for cancer chemotherapy.[1] Various 1,3,5-triazine derivatives have been investigated as potent inhibitors of human DHFR (hDHFR).[2][3]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of several 1,3,5-triazine derivatives against human DHFR, compared to the well-established DHFR inhibitor, Methotrexate (MTX). Lower IC50 values indicate higher inhibitory potency.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 8e | hDHFR | 50 | Methotrexate (MTX) | hDHFR | - |
| N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 9a | hDHFR | 42 | |||
| 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog 10e | hDHFR | 62 | |||
| 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog 11e | hDHFR | 28 | |||
| Dihydro-1,3,5-triazine derivative A2 | hDHFR | 7.46 | |||
| Dihydro-1,3,5-triazine derivative A5 | hDHFR | 3.72 | |||
| Dihydro-1,3,5-triazine derivative B1 | hDHFR | 6.46 | |||
| Dihydro-1,3,5-triazine derivative B3 | hDHFR | 4.08 |
Note: IC50 values for the triazine derivatives are sourced from a study by Balaha et al. (2016) and another by an unnamed author.[3][4] A specific IC50 for Methotrexate from these direct comparative studies was not provided, but it is a standard reference drug.
Experimental Protocols
Confirmation of a compound's binding site is a multi-faceted process that combines biochemical, biophysical, and computational methods. Below are detailed methodologies for key experiments.
DHFR Enzyme Inhibition Assay (Colorimetric)
This biochemical assay is a primary screen to determine the inhibitory activity of a compound on the purified DHFR enzyme.
Principle: The activity of DHFR is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5] The rate of this decrease is proportional to DHFR activity. The presence of an inhibitor will reduce the rate of NADPH oxidation.[1]
Materials and Reagents:
-
Purified human DHFR enzyme
-
DHFR assay buffer
-
NADPH
-
DHFR substrate (Dihydrofolate - DHF)
-
Test compounds (e.g., this compound)
-
Reference inhibitor (e.g., Methotrexate)
-
96-well microplate reader[6]
Protocol:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in DHFR assay buffer on the day of the experiment. Protect the DHF solution from light.[5]
-
Assay Setup: In a 96-well plate, add the DHFR enzyme, assay buffer, and varying concentrations of the test compound or reference inhibitor. Include wells for enzyme control (no inhibitor) and background control (no enzyme).
-
Initiation of Reaction: Start the reaction by adding NADPH and DHF to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[5][7]
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time). The percentage of inhibition is calculated relative to the enzyme control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
This biophysical technique provides high-resolution structural information on how a ligand binds to its target protein.
Principle: By crystallizing the target protein in complex with the inhibitor, the precise three-dimensional arrangement of atoms in the binding site can be determined, revealing key interactions such as hydrogen bonds and hydrophobic contacts.
Protocol:
-
Protein Expression and Purification: Express and purify a sufficient quantity of high-purity hDHFR.
-
Co-crystallization: Incubate the purified hDHFR with the test compound (and often the cofactor NADPH) to form a stable complex. Screen various conditions (e.g., pH, temperature, precipitating agents) to induce the formation of high-quality crystals.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.[8]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex to fit the electron density. This will reveal the binding pose of the inhibitor in the active site.[9]
Molecular Docking
This computational method predicts the preferred orientation of a ligand when bound to a protein target.
Principle: Molecular docking algorithms explore various possible conformations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for each conformation. It is a valuable tool for interpreting structure-activity relationships (SAR).[4]
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 1U72 for hDHFR).[2] Prepare the 3D structure of the ligand (e.g., this compound).
-
Grid Generation: Define the binding site on the protein, typically based on the location of a known bound ligand in a crystal structure. A grid box is generated around this site to define the search space for the docking algorithm.[10]
-
Docking Simulation: Run the docking program to place the ligand into the defined binding site in multiple orientations and conformations.
-
Pose Analysis and Scoring: The resulting poses are scored based on their predicted binding affinity. The top-scoring poses are then analyzed to identify key interactions with active site residues, which can be compared with experimental data.[3]
Site-Directed Mutagenesis
This technique is used to validate the importance of specific amino acid residues in the binding of a ligand.
Principle: By mutating specific amino acids in the predicted binding site and then measuring the binding affinity or inhibitory activity of the compound against the mutant protein, the contribution of those residues to the binding interaction can be determined. A significant loss of activity upon mutation of a residue suggests its importance in binding.
Protocol:
-
Mutant Generation: Based on the X-ray crystal structure or molecular docking results, identify key interacting residues. Use techniques like PCR-based mutagenesis to create mutant versions of the DHFR gene where these residues are changed (e.g., to alanine).[11]
-
Protein Expression and Purification: Express and purify the mutant DHFR proteins.
-
Enzyme Inhibition Assay: Perform the DHFR inhibition assay as described above with the mutant proteins and the test compound.
-
Data Analysis: Compare the IC50 values of the compound against the wild-type and mutant enzymes. A significant increase in the IC50 value for a mutant indicates that the mutated residue is critical for inhibitor binding.[12]
Mandatory Visualizations
Experimental Workflow for Binding Site Confirmation
The following diagram illustrates a typical workflow for confirming the binding site of a novel inhibitor.
Caption: Experimental workflow for binding site confirmation.
Logical Relationship of Supporting Evidence
Caption: Logical flow of evidence for binding site confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. assaygenie.com [assaygenie.com]
- 6. scispace.com [scispace.com]
- 7. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 8. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Directed mutagenesis of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturation mutagenesis at dihydrofolate reductase codons 22 and 31. A variety of amino acid substitutions conferring methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Triazine Derivatives as Potent Anticancer Agents
For Immediate Release
This guide provides a detailed comparative analysis of substituted triazine derivatives, a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticancer potential of various triazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Introduction to Triazine Derivatives in Oncology
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. Their derivatives, particularly those based on the 1,3,5-triazine (or s-triazine) scaffold, have shown remarkable efficacy against a wide range of cancer cells.[1] The versatility of the triazine core allows for substitutions at multiple positions, enabling the fine-tuning of their physicochemical and biological properties. Several s-triazine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR and EGFR pathways. Notably, some triazine-based compounds have already been approved for clinical use, including Altretamine for ovarian cancer, and others like Gedatolisib are in clinical trials, highlighting the therapeutic potential of this chemical class.
Comparative Performance of Substituted Triazine Derivatives
The anticancer activity of substituted triazine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro anticancer activity of a selection of recently developed triazine derivatives compared to standard chemotherapeutic agents.
| Compound ID | Triazine Core | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4f | 1,3,5-Triazine | N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Compound 4k | 1,3,5-Triazine | 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| Compound 1d | 1,3,5-Triazine | Mono-substituted (specific structure not detailed in abstract) | MCF7 (Breast) | 0.2 | Paclitaxel / Doxorubicin | 2.35 / 10.52 |
| Compound 3b | 1,3,5-Triazine | 4-F-Ar, dimorpholino | MCF7 (Breast) | 6.19 | Paclitaxel / Doxorubicin | 2.35 / 10.52 |
| Compound 11 | 1,3,5-Triazine | Morpholine and aniline rings | A549 (Lung) | 9.61 (as compound 6b) | - | - |
| Compound 14 | 1,3,5-Triazine | (Structure not specified) | A549 (Lung) | 5.15 | Erlotinib / Sorafenib | (not specified) |
| Compound 4f (El-Faham et al.) | 1,3,5-Triazine | N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | HCT-116 (Colon) | 0.50 | Tamoxifen | (not specified for HCT-116) |
| Compound 11 (Green Synthesis) | 1,3,5-Triazine | Morpholine-functionalized | SW480 (Colorectal) | 5.85 | 5-Fluorouracil | (not specified) |
Key Signaling Pathways Targeted by Triazine Derivatives
Substituted triazine derivatives often exert their anticancer effects by inhibiting critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and EGFR signaling cascades are two of the most frequently targeted pathways by these compounds.[2][3][4][5]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often hyperactivated in various cancers, promoting tumor growth and resistance to therapy.[2][3] Several triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR kinases.
References
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonally Validating the Mechanism of Action of a Triazine Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for orthogonally validating the mechanism of action (MoA) of a novel triazine compound. Using multiple, independent experimental approaches is critical for building a robust body of evidence to confirm a drug's MoA, a cornerstone of successful therapeutic development.[1][2][3] This principle, known as orthogonal validation, minimizes the risk of misleading results from a single assay and is strongly encouraged by regulatory bodies.[1]
For the purpose of this guide, we will consider a hypothetical triazine compound, "Triazine-Kinabloc," postulated to exert its anti-proliferative effects in cancer cells by selectively inhibiting the kinase activity of "Signal Transducer Kinase 1" (STK1) , a key node in a pro-survival signaling pathway.
dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Hypothesized STK1 Signaling Pathway", fontcolor="#202124", fontsize=14]; node [style="filled", shape=box, fontname="Arial", fontsize=11]; edge [color="#5F6368"];
} idot Caption: Hypothesized mechanism of Triazine-Kinabloc.
Strategy for Orthogonal Validation
dot graph G { layout=neato; graph [bgcolor="#FFFFFF", label="Orthogonal Validation Workflow", fontcolor="#202124", fontsize=14]; node [style="filled", shape=box, fontname="Arial", fontsize=10]; edge [color="#5F6368"];
} idot Caption: A multi-method workflow for MoA validation.
Biochemical Validation: Direct Target Inhibition
The first step is to determine if Triazine-Kinabloc directly inhibits the enzymatic activity of purified STK1 protein. Biochemical assays are fundamental for confirming direct interaction and determining inhibitor potency and selectivity.[5][6]
Comparison of Biochemical Methods
| Method | Principle | Key Readout | Alternative / Complementary Method |
| Kinase Activity Assay | Measures the transfer of phosphate from ATP to a substrate peptide by purified STK1 enzyme. | IC50 Value: Concentration of inhibitor required to reduce enzyme activity by 50%.[6] | Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding to determine thermodynamic parameters (Kd, ΔH, ΔS).[7][8] |
| Kinome Profiling | The compound is tested at a single high concentration against a large panel of diverse kinases.[4][5] | Percent Inhibition: Identifies potential off-target kinases.[4] | Competitive Binding Assays (e.g., KiNativ): Uses probes to assess inhibitor binding across the kinome in cell lysates. |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding and dissociation of the compound to STK1 immobilized on a sensor chip.[7] | Kinetics (ka, kd), Affinity (KD): Provides detailed information on the binding interaction.[7][8] | Nuclear Magnetic Resonance (NMR): Provides atomic-level information on the binding site and interaction in solution.[7][8] |
Hypothetical Data: Potency and Selectivity of Triazine-Kinabloc
| Kinase Target | IC50 (nM) | Comment |
| STK1 | 25 | Potent on-target activity |
| STK2 (related kinase) | 2,500 | >100-fold selective over STK2 |
| STK3 (related kinase) | >10,000 | Highly selective |
| Off-Target Kinase A | 8,500 | Minimal off-target activity |
| Off-Target Kinase B | >10,000 | No significant off-target activity |
Cellular Validation: Target Engagement and Pathway Modulation
After confirming direct biochemical inhibition, it is crucial to verify that Triazine-Kinabloc engages STK1 within the complex environment of a living cell and modulates its downstream signaling pathway.[6][9]
Comparison of Cellular Methods
| Method | Principle | Key Readout | Alternative / Complementary Method |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[4] | Thermal Shift (ΔTm): A shift in the melting temperature of STK1 in the presence of the compound indicates direct binding.[4] | NanoBRET™ Target Engagement Assay: Measures compound binding in live cells using bioluminescence resonance energy transfer. |
| Western Blot Analysis | Uses antibodies to detect changes in the phosphorylation state of a known downstream substrate of STK1. | Reduction in p-Substrate Signal: Demonstrates inhibition of the STK1 signaling pathway. | ELISA: A plate-based immunoassay for quantitative measurement of p-Substrate levels. |
| Cell Viability Assay | Measures the effect of the compound on cell proliferation or death. | GI50 Value: Concentration of inhibitor required to reduce cell growth by 50%. | Clonogenic Assay: Assesses the long-term effect on the ability of single cells to form colonies. |
Hypothetical Data: Cellular Activity of Triazine-Kinabloc
| Assay | Cell Line: Cancer-A | Cell Line: Normal-H | Comment |
| CETSA (ΔTm for STK1) | + 4.2 °C | + 4.0 °C | Confirms target engagement in both cell types. |
| p-Substrate Western Blot (IC50) | 150 nM | >20,000 nM | Pathway is inhibited only in cancer cells dependent on STK1. |
| Cell Viability (GI50) | 200 nM | >30,000 nM | Compound shows cancer-selective anti-proliferative effects. |
Genetic Validation: Phenocopying the Pharmacological Effect
Genetic methods provide a powerful orthogonal approach to confirm that the observed cellular phenotype is a direct result of STK1 inhibition.[3] The goal is to demonstrate that genetically removing or inactivating the target protein (loss-of-function) mimics the effect of the compound.
Comparison of Genetic Methods
| Method | Principle | Key Readout | Alternative / Complementary Method |
| CRISPR-Cas9 Knockout (KO) | Permanently deletes the gene encoding for STK1. | Phenocopy: STK1 KO cells should exhibit reduced proliferation, similar to cells treated with Triazine-Kinabloc. | shRNA/siRNA Knockdown: Temporarily reduces the expression of STK1 mRNA, leading to lower protein levels.[3] |
| Resistance Mutation Studies | Introduce mutations into the STK1 binding pocket. | Shift in GI50: A mutation that prevents compound binding should make cells resistant to Triazine-Kinabloc. | Drug Affinity Responsive Target Stability (DARTS): Mutants that no longer bind the drug will not be protected from proteolysis. |
Hypothetical Data: Genetic Validation in Cancer-A Cells
| Condition | Relative Cell Viability (%) | p-Substrate Level (%) |
| Wild-Type (Control) | 100 | 100 |
| Wild-Type + Triazine-Kinabloc (200 nM) | 48 | 15 |
| STK1 Knockout (untreated) | 52 | <5 |
| STK1 Binding Site Mutant + Triazine-Kinabloc | 95 | 92 |
The data shows that knocking out STK1 phenocopies the effect of Triazine-Kinabloc. Furthermore, mutating the compound's binding site confers resistance, strongly linking the drug's activity to its engagement with STK1.
Experimental Protocols
A. Western Blot for Downstream Pathway Inhibition
-
Cell Culture and Treatment: Plate Cancer-A cells at 80% confluency. Treat with a dose-response curve of Triazine-Kinabloc (e.g., 0, 10, 50, 100, 200, 500 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-Substrate (e.g., 1:1000), total Substrate (1:1000), and a loading control like GAPDH (1:5000).
-
Secondary Antibody & Detection: Wash membrane, incubate with HRP-conjugated secondary antibody for 1 hour, and detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-Substrate signal to total Substrate and the loading control.
B. Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact Cancer-A cells with either vehicle or a saturating concentration of Triazine-Kinabloc (e.g., 10 µM) for 1 hour.[4]
-
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
Lysis and Protein Separation: Lyse cells by three freeze-thaw cycles. Separate soluble proteins from heat-induced aggregates by centrifugation at 20,000 x g for 20 minutes.[4]
-
Target Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble STK1 at each temperature point using Western blotting or ELISA.[4]
-
Data Analysis: Plot the percentage of soluble STK1 against temperature for both vehicle and drug-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm (ΔTm) indicates target engagement.[4]
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. longdom.org [longdom.org]
- 8. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inits.at [inits.at]
Benchmarking 4-(piperidin-1-yl)-1,3,5-triazin-2-amine Against Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine derivatives against established standard-of-care chemotherapy agents. The data presented is collated from various preclinical studies to offer a benchmark for its performance across different cancer cell lines. While direct comparative studies for the exact molecule are limited, this guide leverages data from structurally similar compounds to provide valuable insights into its potential efficacy.
Introduction to this compound
The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. Derivatives of this core structure, particularly those incorporating a piperidine moiety, have demonstrated significant promise as anticancer agents. These compounds are hypothesized to exert their cytotoxic effects through the modulation of key cellular signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways. This guide focuses on the comparative in vitro cytotoxicity of this compound derivatives against various cancer cell lines.
Quantitative Performance Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and standard chemotherapeutic drugs against colorectal, breast, and melanoma cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Note: The data for the triazine derivatives may not be for the exact parent compound "this compound" but for structurally related analogues. This should be considered when interpreting the results.
Table 1: Colorectal Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Citation |
| Triazine Derivatives | |||
| 7a (a triazine derivative) | HCT-116 | 0.00087 | [1] |
| 7g (a triazine derivative) | HCT-116 | 0.00141 | [1] |
| 5i (a triazine analogue) | HCT-116 | 2.2 | [2] |
| Schiff base derivative with piperidine | HCT-116 | 3.64 - 5.60 | [3] |
| Standard Drugs | |||
| 5-Fluorouracil | SW620 | 4 | [4] |
| 5-Fluorouracil | HCT-116 | 10 | [5] |
| 5-Fluorouracil | HCT-116 | >10 | |
| Oxaliplatin | SW620 | 0.1 | [4] |
| Irinotecan | SW620 | 1 | [4] |
| Irinotecan | SW480 | 20 | [6] |
| Doxorubicin | HCT-116 | 0.018 | [1] |
Table 2: Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Citation |
| Triazine Derivatives | |||
| 97 (a triazine derivative) | MCF-7 | 0.77 | [7] |
| 98 (a triazine derivative) | MCF-7 | 0.1 | [7] |
| Derivative with piperidine-diethylamine | MCF-7 | - | |
| Standard Drugs | |||
| Doxorubicin | MCF-7 | 4 | [8] |
| Doxorubicin | MCF-7 | 8.306 | [9] |
| Doxorubicin | MCF-7 | 1.65 | [10] |
| Paclitaxel | T47D | 1.577 | [11] |
Table 3: Melanoma Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Citation |
| Triazine Derivatives | |||
| Analogue 10 | SK-MEL-5 | 2.02 | [12] |
| Analogue 2 | SK-MEL-5 | 1.54 | [12] |
| Standard Drugs | |||
| Dacarbazine | G361 | 425.98 | [12] |
| Dacarbazine | A375 | 412.77 | [12] |
| Dacarbazine | SK-MEL-28 | 370.12 | [12] |
| Dacarbazine | SK-MEL-30 | 1095 | [13] |
| Dabrafenib | BRAF V600E mutated cell lines | < 0.1 (sensitive) | [14] |
Experimental Protocols
The IC50 values presented in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard laboratory method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., this compound derivative) and standard drugs. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.[15][16] The MTT is taken up by living cells and reduced by mitochondrial reductase enzymes into an insoluble purple formazan product.[15]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control cells.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
The anticancer activity of many triazine derivatives is linked to their ability to interfere with critical signaling pathways that regulate cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two such crucial cascades that are often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: The PI3K/Akt signaling cascade promoting cell survival.
Experimental Workflow
The general workflow for evaluating the in vitro anticancer activity of a novel compound like this compound is a multi-step process.
Caption: In vitro cytotoxicity testing workflow.
Concluding Remarks
The compiled data suggests that derivatives of this compound exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases demonstrating superior or comparable efficacy to standard chemotherapeutic agents in preclinical models. The nanomolar to low micromolar IC50 values observed for some derivatives, particularly against colorectal and breast cancer cell lines, underscore the potential of this chemical scaffold for the development of novel anticancer therapeutics.
Further research, including head-to-head comparative studies of the parent compound, elucidation of the precise mechanism of action, and in vivo efficacy and toxicity studies, is warranted to fully establish the therapeutic potential of this compound and its analogues. This guide serves as a foundational resource for researchers to contextualize the performance of this compound class within the current landscape of anticancer drugs.
References
- 1. Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Colorectal Tumor Cells Treated with 5-FU, Oxaliplatin, Irinotecan, and Cetuximab Exhibit Changes in 18F-FDG Incorporation Corresponding to Hexokinase Activity and Glucose Transport | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.org [scitepress.org]
- 12. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine and Analogs: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a key pharmacophore in the development of various therapeutic agents due to its versatile structure, allowing for modifications at three positions to modulate biological activity.[1] Several s-triazine derivatives have shown promise as anticancer agents by targeting crucial signaling pathways.[1][2]
Comparative In Vitro and In Vivo Efficacy Data
The following tables summarize the biological activity of various 1,3,5-triazine derivatives from recent studies, providing a benchmark for the potential efficacy of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine.
Table 1: In Vitro Cytotoxicity of 1,3,5-Triazine Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Therapeutic Target | Reference |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Not Specified | [3] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Not Specified | [3] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | Not Specified | [3] |
| Pyrazolyl-1,3,5-triazine derivative 32 | MCF-7, MDA-MB-231, HepG2, LoVo, K-562 | 5 - 9 | Not Specified | [2] |
| Pyrazolyl-1,3,5-triazine derivative 33 | MCF-7, MDA-MB-231, HepG2, LoVo, K-562 | 5 - 9 | Not Specified | [2] |
| Trisubstituted s-triazine derivative 34 | MCF-7 (Breast) | 0.82 | Not Specified | [2] |
| 4-aminoquinoline-1,3,5-triazine derivative 21 | HeLa, MCF-7, HL-60, HepG2 | 26.3 - 56.4 | Not Specified | [2] |
| 4-aminoquinoline-1,3,5-triazine derivative 22 | HeLa, MCF-7, HL-60, HepG2 | 26.3 - 45.3 | Not Specified | [2] |
| EGFR Inhibitor 8 | Wild-type EGFR | 25.9 | EGFR | [1] |
| EGFR Inhibitor 8 | Mutant EGFR T790M/L858R | 6.5 | EGFR | [1] |
| EGFR-TK Inhibitor 14 | Not Specified | 2.54 ± 0.22 | EGFR-TK | [1] |
| EGFR Inhibitor 18 | HCT116 (Colon) | 0.5 ± 0.08 | EGFR | [1] |
Table 2: In Vivo Efficacy and Toxicity of Selected 1,3,5-Triazine Derivatives
| Compound/Derivative | Animal Model | Dosing | Key Findings | Toxicity | Reference |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 tumor xenografts | Not Specified | Strong inhibition of tumor proliferation | Not Specified | [3] |
| NSC 710607 | HCT-116 human colon carcinoma xenografts | Not Specified | Significant decrease in tumor growth, better than Cisplatin and 5-fluorouracil | Almost nontoxic schedules | [4] |
| Pyrazolyl-1,3,5-triazine derivatives 32 & 33 | Zebrafish | Not Specified | Non-toxic | Non-toxic | [2] |
| Trisubstituted s-triazine derivative 34 | Zebrafish | Not Specified | Non-toxic | Non-toxic | [2] |
| Compound 6 (Histamine H4 Receptor Antagonist) | Carrageenan-induced inflammatory pain model (rodent) | 50 mg/kg i.p. | Anti-inflammatory and analgesic effects | No toxicity up to 50 µM in HepG2 and SH-5YSY cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies based on the reviewed literature.
General Protocol for In Vivo Xenograft Studies
This protocol outlines a general workflow for assessing the antitumor activity of a test compound in a xenograft mouse model.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Tumor Volume = (length × width²) / 2 is commonly used.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) at various doses. A vehicle control and a positive control (e.g., a standard chemotherapy agent) are included.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and general health of the mice are monitored throughout the experiment to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Zebrafish Toxicity Assay
Zebrafish embryos are increasingly used for toxicity screening of compounds due to their rapid development and optical transparency.
-
Embryo Collection: Zebrafish embryos are collected after fertilization.
-
Compound Exposure: Healthy embryos are placed in multi-well plates and exposed to different concentrations of the test compound.
-
Toxicity Assessment: Embryos are observed under a microscope at various time points (e.g., 24, 48, 72 hours post-fertilization) for developmental toxicity endpoints, including mortality, hatching rate, and morphological abnormalities.
Visualizing Molecular Pathways and Experimental Designs
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation, survival, and metastasis.[1]
Caption: EGFR signaling pathway and the inhibitory action of 1,3,5-triazine derivatives.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using a xenograft model.
Caption: A generalized workflow for an in vivo xenograft study.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Toxicological Profiles of Triazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of various triazine analogs, a class of nitrogen-containing heterocyclic compounds. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicity data, outlines experimental methodologies, and illustrates relevant toxicological pathways to facilitate an objective evaluation of these compounds.
Overview of Triazine Toxicity
Triazine derivatives are utilized in a wide range of applications, from herbicides to pharmaceuticals. However, their structural similarities can lead to comparable toxicological concerns, including endocrine disruption, genotoxicity, and target organ damage. This guide focuses on a selection of prominent triazine analogs to highlight the variations in their toxicity profiles.
Quantitative Toxicity Data
The following tables summarize the acute and subchronic toxicity data for several key triazine analogs. This quantitative information allows for a direct comparison of their relative toxicities.
Table 1: Acute Oral Toxicity of Selected Triazine Analogs in Rodents
| Compound | Test Species | LD50 (mg/kg bw) | Source(s) |
| Atrazine | Rat | 1,780 - 3,090 | [1] |
| Simazine | Rat | >5,000 | [1] |
| Prometon | Rat | 2,980 | [2] |
| Prometryn | Rat | 3,750 - 5,235 | [2] |
| Hexazinone | Rat | 1,690 | [2] |
| Metribuzin | Rat | 1,090 - 2,300 | [2] |
| Cyanazine | Rat | 182 - 334 | [3] |
| Melamine | Rat | >3,000 | [4] |
| Cyanuric Acid | Rat | 7,700 | [4] |
Table 2: Subchronic Oral Toxicity of Selected Triazine Analogs in Rodents
| Compound | Test Species | Duration | NOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Source(s) |
| Atrazine | Rat | 90 days | 3.3 | Reduced body-weight gain, ovarian effects | [1] |
| Atrazine Metabolite (DACT) | Rat | Postnatal | 25 | Delayed sexual development | [1] |
| Simazine | Rat | 2 years | 1.8 | Mammary gland tumors | [5] |
| Hydroxyatrazine | Rat | 2 years | 1.0 | No evidence of carcinogenicity | [1] |
| Melamine | Rat | 13 weeks | 63 | Bladder calculi, inflammation | [4] |
| Cyanuric Acid | Rat | 2 years | 154 | Renal tubular damage | [4] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized studies. The following are detailed methodologies for key experiments commonly used in the toxicological assessment of triazine analogs.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into a GHS category.[3]
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dosing level. This continues until the criteria for classification are met, minimizing the number of animals required.[3]
-
Animal Model: Typically, young adult female rats are used.
-
Dosing: The test substance is administered in a single oral dose via gavage. Dosing begins at a predetermined level (e.g., 300 mg/kg) and is adjusted based on the observed mortality.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Principle: The test substance is administered daily in graduated doses to several groups of experimental animals, one dose level per group, for 90 days.[4]
-
Animal Model: The rat is the preferred species. Both male and female animals are used.
-
Dosing: The substance is typically administered orally via gavage, in the diet, or in drinking water. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations, body weight, and food/water consumption are recorded regularly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals are subjected to a full necropsy at the end of the 90-day period. Organs are weighed, and tissues are examined microscopically.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of bacteria (typically Salmonella typhimurium) that carry mutations in genes involved in histidine synthesis. These bacteria, which require histidine for growth, are exposed to the test substance and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation to a histidine-producing state will grow and form colonies.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation that occurs in vivo.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance. Positive and negative controls are run in parallel.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This sensitive method is used to detect DNA damage at the level of the individual eukaryotic cell.
-
Principle: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The slide is then subjected to electrophoresis. If the DNA is damaged (containing single- or double-strand breaks), it will migrate away from the nucleoid, forming a "comet tail". The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Procedure:
-
Single-cell suspension is prepared and mixed with low-melting-point agarose.
-
The cell/agarose mixture is spread on a microscope slide.
-
Cells are lysed in a high-salt solution.
-
The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer to unwind the DNA.
-
Electrophoresis is performed.
-
The DNA is stained with a fluorescent dye and visualized under a microscope.
-
-
Endpoint: DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Visualization of Toxicological Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by triazine analogs and a typical experimental workflow.
Caption: Mechanism of melamine and cyanuric acid-induced nephrotoxicity.
Caption: Atrazine's endocrine disruption via the HPG axis and cAMP signaling.
Caption: Experimental workflow for in vitro genotoxicity testing of triazines.
Summary of Findings and Concluding Remarks
This comparative guide highlights the diverse toxicological profiles of triazine analogs. While some, like simazine, exhibit low acute toxicity, others, such as cyanazine, are considerably more potent. The primary toxicological concerns associated with this class of compounds include:
-
Nephrotoxicity: Melamine and cyanuric acid, when co-ingested, form insoluble crystals in the renal tubules, leading to kidney damage.[4]
-
Endocrine Disruption: Chloro-s-triazines, notably atrazine and simazine, can interfere with the hypothalamic-pituitary-gonadal axis, leading to reproductive and developmental effects.[4][6] The mechanism for atrazine involves the inhibition of phosphodiesterase, leading to increased cAMP levels and altered steroidogenesis.
-
Genotoxicity: Some triazines have shown evidence of inducing DNA damage, although the results can be conflicting across different studies.[3][7] Atrazine has been shown to cause a small, dose-related increase in DNA damage in some in vivo studies.[3]
The data and experimental protocols provided in this guide are intended to aid in the informed assessment of triazine analogs. It is crucial for researchers and drug development professionals to consider the specific toxicological profile of each analog in their work to ensure the safety and efficacy of new chemical entities. Further research is warranted to elucidate the complete toxicological profiles of a broader range of triazine derivatives and their metabolites.
References
- 1. fao.org [fao.org]
- 2. Triazine herbicides [m.chemicalbook.com]
- 3. Genotoxicity studies of three triazine herbicides: in vivo studies using the alkaline single cell gel (SCG) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Simazine, a triazine herbicide, disrupts swine granulosa cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytogenetic studies of three triazine herbicides. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling and disposal activities involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: This compound should be classified as a nitrogenous organic hazardous waste. Due to its chemical structure, it must be segregated from other waste streams, particularly acidic and oxidizing materials, to prevent potentially hazardous reactions.[4]
-
Waste Collection:
-
Utilize a designated, leak-proof, and chemically compatible waste container.[5] These containers are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] If the waste is a solution, list all constituents and their estimated percentages.
-
Keep the waste container securely closed when not in active use.[4]
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area (SAA).[4][6] This area should be close to the point of waste generation and under the direct supervision of laboratory personnel.[7]
-
Ensure the SAA is clearly marked with hazardous waste signage.[7]
-
Do not mix incompatible waste types in the same secondary containment. Specifically, store this amine-containing compound away from acids and strong oxidizing agents.[4]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through a licensed environmental services company or your institution's EHS department.[8]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1] Drain disposal is only permissible for a very limited set of non-hazardous, water-soluble substances with a neutral pH, which does not apply to this compound.[4][9]
-
The recommended method for the final disposal of this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogenous byproducts.[1][5]
-
Quantitative Data and Hazard Considerations
Since specific quantitative data for this compound is not available, the following table provides general guidance based on analogous compounds and regulatory standards for laboratory waste.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Must be neutralized to between 5.5 and 10.5 for any consideration of drain disposal (Note: Not recommended for this compound). | [9] |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste. | [6] |
| SAA Storage Time Limit | Once a container is full, it must be moved from the SAA within three days. Partially filled containers can remain for up to one year. | [4] |
| Small Quantity Generator (SQG) Monthly Limit | May store up to 1,000 kilograms of hazardous waste per month. | [6] |
| Large Quantity Generator (LQG) Monthly Limit | Generates more than 1,000 kilograms of chemical waste per month. | [6] |
Experimental Protocols
There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Attempting to neutralize or treat this chemical without a validated procedure could lead to unknown and potentially hazardous reactions. Therefore, professional disposal is mandatory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
Personal protective equipment for handling 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Hazard Summary
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to prevent exposure. The required level of protection depends on the specific laboratory procedure being performed.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (in a chemical fume hood) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile), standard lab coat.[1][5] | Not generally required when handled in a certified chemical fume hood.[5] |
| Handling Outside of a Fume Hood (e.g., weighing) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[5] | A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.[5] |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[5] | A NIOSH-approved respirator with an organic vapor cartridge.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Confirm that a certified chemical fume hood is in proper working order.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in the table above.[5]
2. Handling the Chemical:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid generating dust.[6] Use care when transferring the solid.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][5]
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Categorization:
-
This material should be disposed of as non-halogenated organic waste, unless it has been used in reactions with halogenated solvents or reagents.
-
Segregate this waste from other waste streams, particularly halogenated organic waste, to ensure proper disposal.[12]
2. Waste Collection and Storage:
-
Use a designated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (HDPE) container.[4][5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[4][12]
-
Keep the waste container securely closed and store it in a designated, well-ventilated, and cool location, away from incompatible materials.[6][13]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. dep.nj.gov [dep.nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. agilent.com [agilent.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
